3-Methylglutaric acid-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI Key |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Methylglutaric Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Core Pathways and Associated Pathologies
Introduction
3-Methylglutaric acid (3-MG) is a dicarboxylic organic acid that serves as a critical biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. Its accumulation in bodily fluids is indicative of disruptions in the leucine catabolic pathway or broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of 3-methylglutaric acid metabolism, associated enzymatic deficiencies, and the underlying biochemical pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of these complex metabolic diseases.
Core Metabolic Pathways
The metabolism of 3-methylglutaric acid is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. Deficiencies in key enzymes within this pathway lead to the accumulation of upstream metabolites, including 3-methylglutaric acid.
Leucine Degradation Pathway
Leucine catabolism is a mitochondrial process that ultimately yields acetyl-CoA and acetoacetate. A defect in two primary enzymes within this pathway is responsible for the primary 3-methylglutaconic acidurias.
-
3-Methylglutaconyl-CoA Hydratase (AUH) : Encoded by the AUH gene, this enzyme catalyzes the hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] Deficiency of AUH leads to 3-methylglutaconic aciduria type I.[3]
-
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) : Encoded by the HMGCL gene, this enzyme cleaves HMG-CoA into acetyl-CoA and acetoacetate.[4] Its deficiency results in HMG-CoA lyase deficiency, another primary cause of 3-methylglutaric acid accumulation.[5]
In both AUH and HMGCL deficiencies, the buildup of upstream intermediates, such as 3-methylglutaconyl-CoA, leads to the formation and subsequent urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[5][6]
Figure 1. Leucine Catabolism Pathway and Associated Enzyme Deficiencies.
Secondary 3-Methylglutaric Acidurias and the Acetyl-CoA Diversion Pathway
In addition to primary defects in the leucine degradation pathway, elevated levels of 3-methylglutaric acid can also be observed in a range of other inborn errors of metabolism that compromise mitochondrial energy metabolism.[7] These are referred to as secondary 3-methylglutaric acidurias. In these conditions, the leucine catabolic pathway itself is not defective. Instead, a proposed "acetyl-CoA diversion pathway" provides a metabolic rationale for the accumulation of 3-methylglutaric acid.[8][9]
This pathway is initiated by defective electron transport chain function, which inhibits the entry of acetyl-CoA into the TCA cycle. The resulting accumulation of mitochondrial acetyl-CoA diverts it through a series of reactions to form HMG-CoA, which is then dehydrated to 3-methylglutaconyl-CoA by AUH.[8]
Figure 2. The Acetyl-CoA Diversion Pathway in Secondary 3-Methylglutaric Acidurias.
Quantitative Data Presentation
The diagnosis of 3-methylglutaconic acidurias relies on the quantitative analysis of specific organic acids in urine. The following tables summarize typical metabolite concentrations in healthy individuals and in patients with primary 3-methylglutaconic acidurias.
| Metabolite | Normal Urinary Range (mmol/mol creatinine) | Reference |
| 3-Methylglutaric Acid | 0.02 - 0.38 | [7] |
| 3-Methylglutaconic Acid | < 20 | [6] |
| 3-Hydroxyisovaleric Acid | ≤ 29 | [1] |
| 3-Hydroxy-3-methylglutaric Acid | ≤ 26 | [10] |
Table 1: Normal Urinary Concentrations of Key Metabolites.
| Condition | 3-Methylglutaric Acid (mmol/mol creatinine) | 3-Methylglutaconic Acid (mmol/mol creatinine) | 3-Hydroxyisovaleric Acid (mmol/mol creatinine) | 3-Hydroxy-3-methylglutaric Acid (mmol/mol creatinine) | Reference |
| 3-Methylglutaconic Aciduria Type I | Markedly elevated | > 1000 (can be intermittent) | Mildly elevated | Normal | [6] |
| HMG-CoA Lyase Deficiency | Large amounts | Large amounts | Large amounts | 200 - 11,000 | [3][5] |
Table 2: Pathological Urinary Concentrations of Metabolites in Primary 3-Methylglutaconic Acidurias.
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| 3-Methylglutaconyl-CoA Hydratase (AUH) | 3-Methylglutaconyl-CoA | 6.9 µmol/L | 495 pmol/min/mg protein | Human Fibroblasts | [11] |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) | HMG-CoA | 26 µM | 136 units/mg | Human | [12] |
Table 3: Kinetic Parameters of Key Enzymes in 3-Methylglutaric Acid Metabolism.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of organic acids in urine.
References
- 1. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 2. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 8. researchgate.net [researchgate.net]
- 9. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers of 3-Methylglutaric Aciduria Type I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaconic aciduria type I (3-MGA type I), also known as 3-methylglutaconyl-CoA hydratase deficiency, is a rare autosomal recessive inborn error of leucine metabolism. This condition arises from mutations in the AUH gene, leading to a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase. This enzymatic block disrupts the normal catabolism of leucine, resulting in the accumulation of specific organic acids and acylcarnitines in bodily fluids. These accumulating metabolites serve as crucial biomarkers for the diagnosis, and potentially for monitoring therapeutic interventions. This technical guide provides a comprehensive overview of the core biomarkers, their quantitative analysis, and the underlying pathophysiology.
Pathophysiology: The Leucine Catabolism Pathway
In healthy individuals, the essential amino acid leucine is broken down through a series of enzymatic steps within the mitochondria to produce acetyl-CoA and acetoacetate, which can then enter the Krebs cycle for energy production. In 3-MGA type I, the deficiency of 3-methylglutaconyl-CoA hydratase interrupts this pathway at the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This blockage leads to the shunting of 3-methylglutaconyl-CoA into alternative metabolic routes, resulting in the formation and accumulation of the pathognomonic biomarkers.
Core Biomarkers and Quantitative Data
The diagnosis of 3-MGA type I relies on the characteristic pattern of elevated biomarkers in urine and blood. The primary biomarkers are 3-methylglutaconic acid (3-MGA), 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA), which are typically measured in urine. Additionally, 3-hydroxyisovalerylcarnitine (C5-OH), an acylcarnitine derivative, is a key marker in newborn screening blood spots.
| Biomarker | Fluid | Normal Range | Pathological Range in 3-MGA Type I | Reference |
| 3-Methylglutaconic Acid (3-MGA) | Urine | < 20 mmol/mol creatinine | > 1,000 mmol/mol creatinine | [1] |
| 3-Methylglutaric Acid (3-MG) | Urine | 0.02 - 0.38 mmol/mol creatinine | Mildly to moderately elevated | [2] |
| 3-Hydroxyisovaleric Acid (3-HIVA) | Urine | ≤ 29 mmol/mol creatinine | Significantly elevated | [3] |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Blood Spot | Varies by laboratory | Elevated | [4] |
Note: Reference ranges can vary between laboratories. The provided pathological ranges are characteristic for 3-MGA type I, which is distinguished from other forms of 3-methylglutaconic aciduria by the prominent elevation of 3-hydroxyisovaleric acid.
Experimental Protocols
Accurate quantification of these biomarkers is paramount for diagnosis. The two primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) for urinary organic acids and tandem mass spectrometry (MS/MS) for acylcarnitine profiling.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the extraction of organic acids from urine, chemical derivatization to increase their volatility, separation by gas chromatography, and detection and quantification by mass spectrometry.
Methodology:
-
Sample Preparation: A urine sample, normalized to creatinine concentration, is used. An internal standard is added for quantification.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.
-
Derivatization: The extracted organic acids are dried and then derivatized to form volatile esters (e.g., trimethylsilyl esters). This step is crucial as it allows the non-volatile organic acids to be analyzed by gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the specific organic acids.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
Principle: This technique is a high-throughput method used for newborn screening. It involves the direct analysis of acylcarnitines from a dried blood spot. The method utilizes the fragmentation patterns of specific acylcarnitine species for their identification and quantification.
Methodology:
-
Sample Preparation: A small disc is punched from a dried blood spot on a filter card.
-
Extraction: The acylcarnitines are extracted from the disc using a solvent containing internal standards.
-
MS/MS Analysis: The extract is directly infused into the tandem mass spectrometer. The first mass spectrometer selects the precursor ion of a specific acylcarnitine, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions. The specific precursor-to-product ion transition is used for the identification and quantification of each acylcarnitine. For 3-MGA type I, the focus is on the detection of elevated C5-OH acylcarnitine.
Diagnostic Workflow
The diagnosis of 3-MGA type I often begins with newborn screening, where elevated C5-OH acylcarnitine is detected. This prompts further investigation through urinary organic acid analysis to confirm the diagnosis and differentiate it from other conditions that can also cause elevated C5-OH.
Conclusion
The biomarkers 3-methylglutaconic acid, 3-methylglutaric acid, 3-hydroxyisovaleric acid, and 3-hydroxyisovalerylcarnitine are fundamental to the diagnosis of 3-methylglutaric aciduria type I. Their accurate quantification through GC-MS and tandem mass spectrometry provides a definitive diagnostic profile. A thorough understanding of the underlying leucine catabolism pathway and the specific enzymatic defect is crucial for interpreting these biomarker profiles and for the development of future therapeutic strategies aimed at correcting or bypassing this metabolic block. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.
References
Synthesis and Isotopic Purity of 3-Methylglutaric Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 3-Methylglutaric acid-d4. This deuterated analog of 3-Methylglutaric acid serves as a crucial internal standard for mass spectrometry-based quantitative analysis in various research and clinical settings, particularly in the study of metabolic disorders.
Introduction
3-Methylglutaric acid is a dicarboxylic acid that is a key metabolite in the leucine catabolism pathway. Elevated levels of this acid in urine are indicative of several inherited metabolic disorders, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and certain types of 3-methylglutaconic aciduria. Accurate quantification of 3-Methylglutaric acid is therefore essential for the diagnosis and monitoring of these conditions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving precise and accurate measurements by mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1]
This guide details a plausible synthetic route for this compound, followed by comprehensive protocols for the determination of its isotopic purity using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: first, the synthesis of the non-deuterated 3-Methylglutaric acid, followed by the deuteration of the alpha-protons.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 3-Methylglutaric Acid
This procedure is adapted from the well-established synthesis of β-Methylglutaric acid.[5]
Step 1: Synthesis of α,α'-Dicyano-β-methylglutaramide
-
In a suitable reaction vessel, dissolve recrystallized cyanoacetamide (6.2 moles) in water (3.4 L). Cool the solution to 10°C.
-
With constant stirring, add freshly distilled acetaldehyde (3.1 moles) followed by piperidine (20 mL).
-
Allow the mixture to stand at room temperature for 2 hours.
-
Cool the reaction mixture in an ice-salt bath to induce precipitation.
-
Filter the precipitate, wash with cold distilled water, and dry to yield α,α'-dicyano-β-methylglutaramide.
Step 2: Hydrolysis to 3-Methylglutaric Acid
-
In a round-bottom flask, combine the α,α'-dicyano-β-methylglutaramide (400 g) with concentrated hydrochloric acid (1 L).
-
Warm the mixture on a steam bath until the solid dissolves.
-
Dilute the solution with water (1 L) and reflux for 8 hours.
-
Saturate the cooled solution with sodium chloride and extract with diethyl ether (5 x 600 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-Methylglutaric acid.
-
Recrystallize the crude product from 10% hydrochloric acid to obtain pure 3-Methylglutaric acid.
Experimental Protocol: Deuteration of 3-Methylglutaric Acid
This protocol is based on the principle of hydrogen-deuterium exchange of acidic α-protons in a basic medium.[2][3]
-
Dissolve 3-Methylglutaric acid (1.0 g) in deuterium oxide (D₂O, 20 mL).
-
Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O (e.g., 0.1 M solution, 1 mL).
-
Heat the mixture under reflux for 24-48 hours to allow for complete exchange of the four α-protons.
-
Monitor the reaction progress by ¹H NMR by taking small aliquots, removing the D₂O, and dissolving the residue in a non-deuterated solvent to check for the disappearance of the α-proton signals.
-
After completion, cool the reaction mixture and acidify to pH ~1 with DCl in D₂O.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. This is typically achieved using a combination of mass spectrometry and NMR spectroscopy.[6]
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic enrichment.
3.1.1. Experimental Protocol: GC-MS Analysis
-
Derivatization: Convert the this compound to a volatile derivative, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (tBDMS) ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To a dried sample of this compound (approx. 100 µg), add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
3.1.2. Data Analysis
The isotopic purity is determined by analyzing the mass spectrum of the derivatized this compound. The molecular ion peak and characteristic fragment ions will show a mass shift corresponding to the number of deuterium atoms. By comparing the relative intensities of the ion clusters for the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) species, the isotopic enrichment can be calculated.
Table 1: Expected Mass Shifts for TMS-derivatized 3-Methylglutaric Acid
| Species | Number of Deuteriums | Expected Molecular Ion (M⁺) for di-TMS derivative (m/z) |
| Unlabeled | 0 | 290 |
| d1 | 1 | 291 |
| d2 | 2 | 292 |
| d3 | 3 | 293 |
| d4 | 4 | 294 |
The isotopic purity is calculated as:
Isotopic Purity (%) = [I(d4) / (I(d0) + I(d1) + I(d2) + I(d3) + I(d4))] x 100
Where I(dx) is the intensity of the molecular ion corresponding to the species with 'x' deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the location and extent of deuteration.
3.2.1. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of this compound (5-10 mg) in a suitable NMR solvent that does not have signals in the regions of interest (e.g., CDCl₃ or Acetone-d6).
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. The absence or significant reduction of the signals corresponding to the α-protons (around 2.4 ppm) compared to the β-proton and methyl proton signals confirms successful deuteration at the target positions.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. This will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The presence of a signal around 2.4 ppm will confirm the presence of deuterium at the α-positions.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the deuterated carbons (C2 and C4) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated compound.
-
3.2.2. Data Analysis
By integrating the residual proton signals in the ¹H NMR spectrum and comparing them to the integrals of non-deuterated positions (e.g., the methyl group), the percentage of deuteration can be estimated. ²H NMR provides a more direct confirmation of deuterium incorporation.
Table 2: Representative NMR Data for 3-Methylglutaric Acid (Non-deuterated)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~0.9-1.0 | ~20 |
| -CH- | ~2.2-2.3 | ~29 |
| -CH₂- | ~2.4 | ~41 |
| -COOH | >10 | ~178 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Metabolic Context of 3-Methylglutaric Acid
Understanding the metabolic pathways involving 3-Methylglutaric acid is crucial for interpreting analytical results and for its application in drug development and clinical research.
Caption: Simplified Leucine Catabolism Pathway and the formation of 3-Methylglutaric Acid.
Inborn errors of metabolism, such as deficiencies in HMG-CoA lyase or 3-methylglutaconyl-CoA hydratase, lead to an accumulation of upstream metabolites. This results in the increased formation of 3-Methylglutaric acid via a side reaction from 3-methylglutaconyl-CoA.[7][8]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic method offers a viable route to this essential internal standard. The detailed analytical protocols for GC-MS and NMR spectroscopy will enable researchers, scientists, and drug development professionals to accurately assess the isotopic enrichment and confirm the structural integrity of the synthesized compound. The use of high-purity this compound will undoubtedly enhance the reliability of quantitative studies of metabolic disorders and related research areas.
References
- 1. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 8. NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I and other defects in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methylglutaric acid-d4: Properties, Analysis, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methylglutaric acid-d4, a deuterated analog of the endogenous metabolite 3-Methylglutaric acid. This document covers its chemical and physical properties, its application as an internal standard in metabolic research, and its relevance in the context of specific metabolic pathways.
Core Data and Structure
This compound is a stable, isotopically labeled form of 3-Methylglutaric acid, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool for researchers, particularly in mass spectrometry-based applications, for the accurate quantification of its non-labeled counterpart in biological samples.
Chemical Structure:
The chemical structure of this compound is as follows:
SMILES: OC(C([2H])([2H])C(C)C([2H])([2H])C(O)=O)=O[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.
| Property | This compound | 3-Methylglutaric acid |
| CAS Number | 1219798-68-1[2] | 626-51-7[3] |
| Molecular Formula | C6H6D4O4[1] | C6H10O4[3] |
| Molecular Weight | 150.17 g/mol [1] | 146.14 g/mol [3] |
| Melting Point | Not available | 81-86 °C[4] |
| Boiling Point | Not available | 299.0 ± 13.0 °C at 760 mmHg[2] |
| Solubility | 10 mM in DMSO[1] | Soluble in water and ethanol[4] |
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard in quantitative analysis of biological samples, such as urine, by gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of organic acids.
Objective: To quantify the concentration of 3-Methylglutaric acid in a urine sample using this compound as an internal standard.
Materials:
-
Urine sample
-
This compound solution (internal standard)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Extraction:
-
Add an organic solvent, such as ethyl acetate, to the prepared urine sample.
-
Vortex the mixture vigorously to extract the organic acids into the ethyl acetate layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process to maximize the recovery of the analytes.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent, such as a mixture of BSTFA with 1% TMCS and pyridine.[5] This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives suitable for GC-MS analysis.[5]
-
Cap the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The GC separates the different organic acids based on their boiling points and interaction with the chromatographic column.
-
The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.
-
Monitor for the characteristic ions of both the native 3-Methylglutaric acid and the deuterated internal standard.
-
-
Quantification:
-
The concentration of 3-Methylglutaric acid in the original sample is determined by comparing the peak area of the native compound to the peak area of the known concentration of the this compound internal standard.
-
Signaling Pathways and Metabolic Relevance
3-Methylglutaric acid is an intermediate in the catabolism of the essential amino acid leucine. Elevated levels of this acid in urine can be indicative of certain inborn errors of metabolism.
Leucine Catabolism Pathway
The following diagram illustrates the central role of 3-Methylglutaric acid in the leucine degradation pathway and highlights the enzymatic steps that, when deficient, can lead to its accumulation.
Caption: Leucine catabolism pathway and the origin of 3-Methylglutaric acid.
Experimental Workflow for Organic Acid Analysis
The general workflow for the analysis of organic acids in urine using a deuterated internal standard is a multi-step process that ensures accuracy and reproducibility.
Caption: General workflow for urinary organic acid analysis using a deuterated internal standard.
References
Methodological & Application
Application Note: Quantitative Analysis of 3-Methylglutaric Acid-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methylglutaric acid in human plasma. The method utilizes a simple protein precipitation step followed by derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and detection sensitivity. The stable isotope-labeled internal standard, 3-methylglutaric acid-d4, is used for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this analyte.
Introduction
3-Methylglutaric acid is a dicarboxylic acid that can be elevated in certain inborn errors of metabolism.[1] Accurate and sensitive quantification of 3-methylglutaric acid in biological matrices is crucial for clinical research and understanding disease pathology. LC-MS/MS offers high selectivity and sensitivity for the analysis of organic acids in complex biological fluids.[2][3] However, the polar nature of 3-methylglutaric acid can lead to poor retention on traditional reversed-phase columns. Derivatization of the carboxylic acid functional groups significantly improves its chromatographic behavior and ionization efficiency.[4] This method employs derivatization with 3-NPH, a well-established reagent for enhancing the detection of carboxylic acids in LC-MS/MS analysis.[3][5][6]
Experimental
Materials and Reagents
-
3-Methylglutaric acid standard (Sigma-Aldrich)
-
This compound internal standard (Toronto Research Chemicals or equivalent)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Fisher Scientific)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride (Sigma-Aldrich)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (Sigma-Aldrich)
-
Pyridine (Sigma-Aldrich)
-
Ultrapure water (Milli-Q® system or equivalent)
-
Human plasma (BioIVT)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm or equivalent
Standard and Internal Standard Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-methylglutaric acid and this compound in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-methylglutaric acid stock solution with 50:50 methanol:water to create calibration standards.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation Protocol
-
Protein Precipitation: To 100 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL).
-
Vortex: Vortex the mixture for 30 seconds.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Quenching: Quench the reaction by adding 950 µL of 10% methanol in water.[7]
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
LC-MS/MS Method
LC Parameters:
| Parameter | Value |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 15 |
| 2.00 | 40 |
| 5.00 | 95 |
| 5.01 | 15 |
| 7.00 | 15 |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |
| 3-Methylglutaric Acid-3NPH | 431.1 | 294.1 | 100 |
| This compound-3NPH | 435.1 | 298.1 | 100 |
Note: The precursor ion (Q1) for the di-3-NPH derivative of 3-methylglutaric acid is calculated as [M-H]-, where M is the mass of the derivatized molecule. The product ion (Q3) corresponds to a characteristic fragment.
Results and Discussion
Method Validation Summary
The method was validated for linearity, sensitivity, precision, and accuracy. The following tables summarize the quantitative performance of the assay, based on established methods for similar analytes.[2]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| 3-Methylglutaric Acid | 5 - 1000 | >0.995 | 5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 15 | < 10 | < 10 | 90 - 110 |
| Medium | 150 | < 10 | < 10 | 90 - 110 |
| High | 750 | < 10 | < 10 | 90 - 110 |
Signaling Pathway and Logical Relationships
The analytical method follows a logical progression from sample receipt to data analysis. The following diagram illustrates the overall workflow.
Overall Analytical Workflow
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of 3-methylglutaric acid in human plasma using LC-MS/MS. The method involves a straightforward sample preparation procedure with derivatization, followed by a rapid and robust LC-MS/MS analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for use in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methylglutaric acid-d4 in Quantitative Urine Organic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urine organic acid (UOA) analysis is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism (IEMs). This non-invasive screening method provides a comprehensive snapshot of a patient's metabolic state by identifying and quantifying abnormal levels of organic acids.[1][2] Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for UOA profiling, renowned for its ability to separate and detect a broad spectrum of compounds.[3][4][5] For accurate and reliable quantification, the use of a stable isotope-labeled internal standard (IS) is crucial to correct for variations during sample preparation and analysis.[6] 3-Methylglutaric acid-d4 (3-MGA-d4) serves as an ideal internal standard for the quantification of its unlabeled counterpart, 3-methylglutaric acid (3-MGA), and other related organic acids. Elevated levels of 3-MGA are indicative of certain metabolic disorders, including 3-methylglutaconic aciduria.[5][7] This document provides a detailed protocol for the use of 3-MGA-d4 in urine organic acid analysis by GC-MS.
Principle of the Method
This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for GC-MS analysis. A known amount of 3-MGA-d4 is added to the urine sample at the beginning of the procedure to account for any loss of analytes during sample preparation and to enable accurate quantification.[6] The organic acids are extracted from the acidified urine using an organic solvent. The solvent is then evaporated, and the residue is derivatized to form trimethylsilyl (TMS) esters. These derivatives are then separated by gas chromatography and detected by mass spectrometry. The concentration of the target organic acids is determined by comparing their peak areas to the peak area of the 3-MGA-d4 internal standard.
Reagents and Materials
-
This compound (IS) solution (1 mg/mL in methanol)
-
Urine samples (patient, quality control)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass screw-cap tubes (10 mL)
-
Pipettes
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Experimental Protocol
A detailed workflow for the sample preparation and analysis is provided below.
Sample Preparation
-
Normalization to Creatinine: Analyze all urine samples for creatinine concentration to normalize the volume of urine to be extracted. The volume of urine to be used is calculated to correspond to a specific amount of creatinine (e.g., 1 µmol). This step is crucial for consistent interpretation and quantitation.[6]
-
Internal Standard Spiking: To a labeled 10 mL glass screw-cap tube, add the calculated volume of urine. Add a precise volume of the this compound internal standard solution. The addition of the internal standard at the beginning is critical to account for any subsequent losses.[6]
-
Acidification and Salting: Add approximately 1 g of sodium chloride to the urine sample. Acidify the sample by adding 125 µL of 6 M HCl.[1] Vortex the tube for 15 seconds.
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the tube to extract the organic acids.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new labeled tube.
-
Repeat the extraction of the remaining aqueous layer with a second 3 mL aliquot of ethyl acetate.
-
Combine the two organic extracts.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.[4] Careful control of the evaporation step is important to prevent the loss of volatile hydroxycarboxylic acids.[4]
Derivatization
-
To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[4]
-
Cap the tube tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
The following table summarizes hypothetical quantitative data for a method using this compound as an internal standard. This data is for illustrative purposes and should be determined for each specific laboratory method.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Linearity (µg/mL) | R² | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| 3-Methylglutaric acid | 14.6 | 275 | 247 | 0.5 - 100 | >0.995 | 95 - 105 | 0.1 | 0.5 |
| This compound | 14.5 | 279 | 251 | - | - | - | - | - |
| Glutaric acid | 13.2 | 261 | 233 | 0.5 - 100 | >0.995 | 92 - 103 | 0.1 | 0.5 |
| 3-Hydroxyglutaric acid | 15.1 | 363 | 247 | 0.5 - 100 | >0.995 | 90 - 108 | 0.2 | 0.6 |
Visualizations
Experimental Workflow
Caption: Workflow for urine organic acid analysis.
Leucine Catabolism Pathway
Caption: Leucine catabolism and 3-MGA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 3. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
Application Note: Quantification of 3-Methylglutaric Acid in Human Plasma using 3-Methylglutaric Acid-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of 3-Methylglutaric acid (3-MGA) in human plasma samples. The method utilizes a simple protein precipitation step followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). The use of a stable isotope-labeled internal standard, 3-Methylglutaric acid-d4 (3-MGA-d4), ensures high accuracy and precision. This method is suitable for clinical research studies investigating inborn errors of metabolism, such as 3-methylglutaconic aciduria, and for other applications in metabolomics requiring precise measurement of 3-MGA.
Introduction
3-Methylglutaric acid is a dicarboxylic acid that can accumulate in physiological fluids due to inherited metabolic disorders affecting the leucine catabolism pathway or mitochondrial function. The accurate quantification of 3-MGA in plasma is crucial for the study and monitoring of these conditions. Stable isotope dilution LC-MS/MS has become the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its high selectivity, sensitivity, and reproducibility. This note provides a detailed protocol for the analysis of 3-MGA in plasma using 3-MGA-d4 as an internal standard.
Experimental
Materials and Reagents
-
3-Methylglutaric acid (analytical standard)
-
This compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of 3-MGA from plasma samples.
-
Thawing: Thaw plasma samples and internal standard solutions on ice.
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
Ionization: Electrospray Ionization (ESI), Negative Mode Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methylglutaric Acid | 145.0 | 101.0 |
| This compound | 149.0 | 105.0 |
Note: MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of the method, based on similar assays for related organic acids.
Table 1: Calibration Curve and Limits of Detection/Quantification
| Parameter | Value |
| Calibration Range | 0.1 - 50 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
Table 2: Accuracy and Precision
| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 15 | 90 - 110 |
| Medium | 5 | < 8 | < 12 | 92 - 108 |
| High | 40 | < 5 | < 10 | 95 - 105 |
Signaling Pathway and Experimental Workflow
The accumulation of 3-Methylglutaric acid is often indicative of a disruption in the leucine catabolism pathway. The diagram below illustrates the simplified metabolic context.
Caption: Simplified metabolic pathway of Leucine catabolism.
The following diagram outlines the experimental workflow for the analysis of 3-Methylglutaric acid in plasma.
Caption: Experimental workflow for 3-MGA analysis in plasma.
Conclusion
The described LC-MS/MS method provides a robust and reliable tool for the quantification of 3-Methylglutaric acid in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput clinical research applications. The presented performance characteristics demonstrate that the method is sensitive, accurate, and precise.
Application Note: Quantitative Analysis of 3-Methylglutaric Acid in Dried Blood Spots using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-methylglutaric acid (3-MGA) in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3-Methylglutaric acid is a key biomarker for several inborn errors of metabolism, including 3-methylglutaconic aciduria. The use of a stable isotope-labeled internal standard, 3-Methylglutaric acid-d4, ensures high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for biomarker quantification from minimal sample volumes.
Introduction
3-Methylglutaric acid is a dicarboxylic organic acid that accumulates in various metabolic disorders, most notably 3-methylglutaconic aciduria (3-MGA-uria).[1] 3-MGA-uria represents a heterogeneous group of inherited metabolic disorders characterized by elevated urinary excretion of 3-methylglutaconic acid and 3-methylglutaric acid.[1] Accurate and timely quantification of 3-MGA is crucial for the investigation and monitoring of these conditions.
Dried blood spot (DBS) analysis offers a minimally invasive sample collection method, ideal for newborn screening and patient monitoring, as it requires only a small volume of blood and simplifies sample storage and transportation.[2][3] This application note provides a detailed protocol for the extraction and quantification of 3-MGA from DBS samples using LC-MS/MS, a highly sensitive and specific analytical technique. The protocol incorporates this compound as an internal standard to correct for matrix effects and variations in sample processing, thereby ensuring reliable quantification.
Experimental Protocols
Materials and Reagents
-
3-Methylglutaric acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Whole blood (for preparation of calibrators and quality controls)
-
Filter paper cards for DBS collection (e.g., Whatman 903)
-
96-well microtiter plates
-
Pipettes and tips
-
DBS puncher (3 mm)
-
Plate shaker
-
Centrifuge
Preparation of Standards, Calibrators, and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 3-methylglutaric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 3-methylglutaric acid stock solution with 50% methanol in water to prepare working standard solutions for spiking into whole blood.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in 50% methanol.
-
Calibrators and Quality Controls (QCs): Spike the working standard solutions into pooled whole blood to create a series of calibrators and at least three levels of QCs (low, medium, and high). Spot 50 µL of each calibrator and QC onto the filter paper cards and allow them to dry at ambient temperature for at least 4 hours.
Sample Preparation
-
DBS Punching: Punch a 3 mm disc from the center of the dried blood spot of each sample, calibrator, and QC, and place it into a well of a 96-well microtiter plate.
-
Extraction: To each well, add 100 µL of the internal standard working solution.
-
Incubation: Seal the plate and shake it for 30 minutes at room temperature on a plate shaker.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3-methylglutaric acid from other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for 3-methylglutaric acid and its deuterated internal standard should be optimized.
Data Presentation
The quantitative data for the analysis of 3-methylglutaric acid in dried blood spots is summarized in the following tables.
| Parameter | 3-Methylglutaric Acid | This compound (IS) |
| Precursor Ion (m/z) | 159.1 | 163.1 |
| Product Ion (m/z) | 115.1 | 118.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Cone Voltage (V) | 25 | 25 |
| Table 1: Optimized Mass Spectrometry Parameters. |
| Level | Concentration (ng/mL) |
| Cal 1 | 5 |
| Cal 2 | 10 |
| Cal 3 | 25 |
| Cal 4 | 50 |
| Cal 5 | 100 |
| Cal 6 | 250 |
| Cal 7 | 500 |
| Cal 8 | 1000 |
| Table 2: Calibration Curve Levels. The calibration curve should be linear over the specified concentration range with a correlation coefficient (r²) > 0.99. |
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 15 | < 10% | < 15% | 85-115% |
| MQC | 200 | < 10% | < 15% | 85-115% |
| HQC | 800 | < 10% | < 15% | 85-115% |
| Table 3: Precision and Accuracy. |
| Parameter | Result |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
| LLOQ (ng/mL) | 5 |
| Table 4: Method Validation Parameters. |
Visualizations
Caption: Experimental workflow for DBS analysis.
Caption: Leucine catabolism and 3-MGA formation.
References
- 1. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 2. Dried Blood Spot (DBS) Methodology Study for Biomarker Discovery in Lysosomal Storage Disease (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for the Derivatization of 3-Methylglutaric Acid for GC/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-Methylglutaric acid (3-MGA) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC/MS). The derivatization step is crucial for increasing the volatility and thermal stability of polar analytes like 3-MGA, enabling their successful separation and detection by GC/MS.
Introduction to Derivatization for GC/MS Analysis of Organic Acids
Organic acids, such as 3-Methylglutaric acid, are non-volatile compounds due to their polar carboxyl groups. Direct analysis of these compounds by GC/MS is challenging as they do not readily vaporize and may interact with the GC column, leading to poor chromatographic peak shape and low sensitivity. Derivatization chemically modifies the functional groups of the analyte to increase its volatility and improve its chromatographic behavior. The two most common derivatization techniques for organic acids are silylation and esterification.
Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Esterification converts carboxylic acids into their corresponding esters, which are more volatile. This is typically achieved by reacting the acid with an alcohol in the presence of a catalyst. A common method is the use of Boron Trifluoride (BF3) in methanol to form methyl esters.
Application Notes
Silylation using BSTFA or MSTFA
Silylation is a widely used and effective method for the derivatization of a broad range of organic acids, including 3-Methylglutaric acid.
-
Principle: Silylating reagents react with the acidic protons of the carboxyl groups of 3-MGA to form trimethylsilyl esters. This reaction is typically performed after an initial oximation step to protect any keto groups present in other organic acids in the sample, which helps to reduce the formation of multiple derivatives.
-
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is highly volatile, with byproducts that are also volatile and do not interfere with the chromatography.[1] It is often used with a catalyst like Trimethylchlorosilane (TMCS) to increase its reactivity.[2]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, considered one of the most volatile.[3] It is also highly effective in derivatizing a wide range of compounds.
-
-
Advantages:
-
Produces thermally stable derivatives.
-
Relatively fast reaction times.
-
Suitable for a wide range of organic acids.
-
-
Considerations:
-
Silylation reagents and their derivatives are sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[4] Therefore, all samples and reagents must be anhydrous.
-
The formation of multiple derivatives can sometimes occur, which may complicate data analysis.[5]
-
Esterification (Methyl Esterification)
Esterification is a classic and robust method for the derivatization of carboxylic acids.
-
Principle: 3-Methylglutaric acid is reacted with an alcohol, typically methanol, in the presence of an acidic catalyst to form its methyl ester. This reaction effectively neutralizes the polar carboxyl groups.
-
Reagents:
-
Advantages:
-
Forms stable derivatives.
-
The procedure is well-established and reliable.
-
Reagents are readily available.
-
-
Considerations:
-
The reaction conditions, such as temperature and time, need to be carefully controlled to ensure complete derivatization.
-
Water must be excluded from the reaction mixture to prevent the reverse reaction (hydrolysis) from occurring.
-
Experimental Protocols
The following are detailed protocols for the derivatization of 3-Methylglutaric acid in urine samples.
Protocol 1: Silylation using BSTFA
This protocol is adapted from general procedures for urinary organic acid analysis.[2][7][8]
1. Sample Preparation and Extraction:
- To 200 µL of urine in a glass vial, add an appropriate internal standard.
- Acidify the sample to a pH of less than 2 by adding a few drops of 5M HCl.
- Saturate the solution with solid sodium chloride to improve extraction efficiency.
- Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing thoroughly for 1 minute.
- Centrifuge at 10,000 RPM for 3 minutes to separate the layers.
- Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial.
- Repeat the extraction with another 600 µL of ethyl acetate, and combine the supernatants.
- Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 35-40°C.
2. Oximation (Optional but Recommended for Complex Samples):
- To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
- Incubate the mixture at 60°C for 30 minutes.
3. Silylation:
- To the oximated (or directly to the dried) extract, add 40 µL of BSTFA (often containing 1% TMCS as a catalyst) and 160 µL of a solvent like hexane or pyridine.[7]
- Cap the vial tightly and incubate at 70-90°C for 15-30 minutes.[7]
- Cool the vial to room temperature.
- The sample is now ready for injection into the GC/MS.
Protocol 2: Esterification using BF3-Methanol
This protocol is based on general methods for the esterification of organic acids.[1][6][9]
1. Sample Preparation and Extraction:
- Follow the same sample preparation and extraction steps (1.1 to 1.8) as described in Protocol 1.
2. Methyl Esterification:
- To the dried extract, add 50 µL of 14% Boron trifluoride-methanol solution.
- Cap the vial tightly and heat in an oven or heating block at 60°C for 60 minutes.[1]
- Cool the vial to room temperature.
- Add 0.5 mL of a saturated sodium chloride solution to the vial and vortex for 10 seconds.
- Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
- Carefully transfer the upper hexane layer containing the methyl esters to a new vial. For improved dryness, the hexane layer can be passed through a small column of anhydrous sodium sulfate.
- The sample is now ready for injection into the GC/MS.
Quantitative Data Summary
The following table summarizes the key parameters and performance characteristics of the described derivatization methods. Specific quantitative data for 3-Methylglutaric acid is often not reported in general organic acid profiling studies. The values presented are based on general performance for organic acids where available.
| Parameter | Silylation (BSTFA/MSTFA) | Methyl Esterification (BF3-Methanol) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS | Boron trifluoride-methanol (BF3-Methanol) |
| Reaction Temperature | 60 - 90°C[1][7] | 60°C[1][9] |
| Reaction Time | 15 - 60 minutes[1][7] | 60 minutes[1] |
| Recovery | Generally high for organic acids, but specific data for 3-MGA is not widely published. | Good recoveries, often in the range of 95-100% for fatty acids, can be expected for other organic acids.[10] |
| Limit of Detection (LOD) | Method dependent; LODs for similar organic acids can be in the low ng/mL range.[10] | Method dependent; LODs for fatty acid methyl esters have been reported in the range of 11-12 ng/mL.[10] |
| Limit of Quantitation (LOQ) | Method dependent; LOQs for similar organic acids can be in the low to mid ng/mL range.[10] | Method dependent; LOQs for fatty acid methyl esters have been reported around 40 ng/mL.[3] |
Workflow and Process Visualization
The following diagram illustrates the general workflow for the derivatization of 3-Methylglutaric acid for GC/MS analysis.
Caption: General workflow for 3-MGA analysis.
References
- 1. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. familiasga.com [familiasga.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylglutaric Acid Analysis in Newborns
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric aciduria (3-MGA-uria) encompasses a group of inherited metabolic disorders characterized by the excessive excretion of 3-methylglutaric acid in the urine.[1] Newborn screening for these conditions is crucial as early diagnosis and intervention can significantly improve patient outcomes and prevent severe neurological damage.[2] The primary screening method involves the analysis of acylcarnitines in dried blood spots (DBS) by tandem mass spectrometry (MS/MS), with elevated 3-hydroxyisovalerylcarnitine (C5-OH) being a key indicator.[3] Confirmatory testing typically involves quantitative analysis of organic acids, including 3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid, in urine and plasma.[4][5]
This document provides detailed application notes and protocols for the sample preparation and analysis of 3-methylglutaric acid in newborns using various biological matrices.
Analytical Methods Overview
The analysis of 3-methylglutaric acid and related metabolites in newborns relies on highly sensitive and specific analytical techniques. The most common methods employed are:
-
Tandem Mass Spectrometry (MS/MS): A high-throughput method used for newborn screening from dried blood spots. It allows for the simultaneous measurement of multiple acylcarnitines, including the key marker C5-OH.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the quantitative analysis of organic acids in urine. It requires derivatization of the analytes to make them volatile.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the quantification of underivatized organic acids and acylcarnitines in various biological fluids, including plasma and urine.[8]
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance characteristics of various methods for the analysis of 3-methylglutaric acid and related compounds.
Table 1: Performance Characteristics of Urinary 3-Hydroxy-3-Methylglutaric Acid Analysis by DART-MS [9]
| Parameter | Value |
| Linearity Range | 0.05 - 5 mg/L |
| Correlation Coefficient (r) | 0.9988 |
| Relative Standard Deviation (RSD) | 1.5 - 11.8% |
| Limit of Detection (LOD) | 0.002 mg/L |
| Limit of Quantitation (LOQ) | 0.007 mg/L |
| Recovery | 88.0 - 123.1% |
Table 2: Urinary Excretion of 3-Methylglutaconic Acid in Healthy Individuals and Patients with 3-MGA-uria [1]
| Population | 3-Methylglutaconic Acid Concentration (mmol/mol creatinine) |
| Healthy Individuals | < 20 |
| Patients with 3-MGA-uria | Can exceed 1,000 |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the diagnosis of 3-methylglutaric aciduria in newborns, from initial screening to confirmatory testing.
Experimental Protocols
Protocol 1: Dried Blood Spot (DBS) Sample Preparation for Acylcarnitine Analysis by LC-MS/MS
This protocol describes the extraction of acylcarnitines from dried blood spots for newborn screening.
Materials:
-
Dried blood spot collection card (e.g., Whatman 903)
-
3 mm hole puncher
-
96-well microtiter plate
-
Extraction solution: Methanol containing stable isotope-labeled internal standards (e.g., for C5-OH)
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
From a single dried blood spot, punch a 3 mm disc into a well of a 96-well plate.
-
To each well containing a DBS punch, add 100 µL of the extraction solution.
-
Seal the plate and agitate on a plate shaker at a moderate speed for 30 minutes at room temperature to facilitate extraction.
-
After extraction, centrifuge the plate at 2000 x g for 10 minutes to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis of acylcarnitines.
Protocol 2: Urine Sample Preparation for Organic Acid Analysis by GC-MS
This protocol details the extraction and derivatization of organic acids from urine for confirmatory testing.
Materials:
-
Urine sample (5-10 mL preferred)[3]
-
Internal standard solution (e.g., a stable isotope-labeled analog of a relevant organic acid)[10]
-
5M HCl
-
Sodium chloride (solid)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system
Procedure:
-
To a glass tube, add a volume of urine normalized to a specific creatinine concentration (e.g., equivalent to 0.5 mg of creatinine). Add distilled water to a final volume of 2 mL.
-
Add the internal standard solution.
-
Acidify the urine to a pH of less than 2 by adding 5M HCl (typically 6 drops). Check the pH with pH paper.
-
Saturate the solution with solid sodium chloride.
-
Perform a two-step liquid-liquid extraction:
-
Add 2 mL of ethyl acetate, cap the tube, and mix on a rotary mixer for 2 minutes. Centrifuge at 1500 x g for 5 minutes. Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with 2 mL of diethyl ether. Combine the organic layers.
-
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
For derivatization, add 100 µL of BSTFA + 1% TMCS and 20 µL of pyridine to the dried extract.[11]
-
Cap the tube tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
Protocol 3: Plasma Sample Preparation for Organic Acid Analysis by LC-MS/MS
This protocol describes a protein precipitation method for the extraction of organic acids from plasma.
Materials:
-
Plasma sample
-
Cold acetonitrile
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
LC-MS/MS system
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[12]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of leucine catabolism and the enzymatic defect in 3-methylglutaconic aciduria type I, leading to the accumulation of 3-methylglutaric acid and related metabolites.
References
- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. babysfirsttest.org [babysfirsttest.org]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newborn screening for 3-hydroxy-3-methylglutaric aciduria using direct analysis in real-time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. erndim.org [erndim.org]
- 12. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of 3-Methylglutaric acid-d4 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In bioanalytical method development and validation, ensuring the stability of internal standards is as crucial as confirming the stability of the analyte itself. Stable isotope-labeled (SIL) internal standards, such as 3-Methylglutaric acid-d4, are the gold standard in quantitative mass spectrometry-based assays due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability. However, the assumption of identical stability between the analyte and its SIL internal standard must be experimentally verified.
This document provides a comprehensive guide for researchers to establish the stability of this compound in common biological matrices like plasma and urine. The protocols outlined below are based on the principles of bioanalytical method validation as per regulatory guidelines. Adherence to these procedures is essential for ensuring the integrity and reliability of bioanalytical data.
Quantitative Data Summary
Since the stability of an analyte or internal standard can be influenced by the specific conditions of the matrix, storage, and handling procedures within a particular laboratory, it is imperative to perform stability studies under the conditions that will be applied to the actual study samples. The following table is a template for researchers to populate with their own experimental data. The acceptance criterion for stability is that the mean concentration of the quality control (QC) samples at each level should be within ±15% of the nominal concentration.
Table 1: Stability of this compound in Human Plasma and Urine (Template)
| Stability Test | Matrix | Storage/Test Condition | Duration | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temperature | 3 Cycles | Enter Mean % Bias | Enter Mean % Bias |
| Human Urine | -20°C to Room Temperature | 3 Cycles | Enter Mean % Bias | Enter Mean % Bias | |
| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature | e.g., 4, 8, 24 hours | Enter Mean % Bias | Enter Mean % Bias |
| Human Urine | Room Temperature | e.g., 4, 8, 24 hours | Enter Mean % Bias | Enter Mean % Bias | |
| Long-Term Stability | Human Plasma | -20°C | e.g., 1, 3, 6 months | Enter Mean % Bias | Enter Mean % Bias |
| Human Plasma | -80°C | e.g., 1, 3, 6, 12 months | Enter Mean % Bias | Enter Mean % Bias | |
| Human Urine | -20°C | e.g., 1, 3, 6 months | Enter Mean % Bias | Enter Mean % Bias | |
| Human Urine | -80°C | e.g., 1, 3, 6, 12 months | Enter Mean % Bias | Enter Mean % Bias | |
| Stock Solution Stability | Acetonitrile:Water (50:50) | Refrigerated (2-8°C) | e.g., 1, 3, 6 months | Enter % Difference from Fresh | Enter % Difference from Fresh |
| Acetonitrile:Water (50:50) | Room Temperature | e.g., 24 hours | Enter % Difference from Fresh | Enter % Difference from Fresh |
Note: The user should replace the italicized text with their experimentally determined values. The mean % bias is calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The % difference for stock solution stability is calculated by comparing the response of the stored solution to a freshly prepared solution.
Experimental Protocols
The following are detailed protocols for the key stability experiments. These should be performed for each biological matrix of interest.
Protocol 1: Stock and Working Solution Stability of this compound
Objective: To assess the stability of this compound in the solvent used to prepare stock and working solutions under different storage conditions.
Materials:
-
This compound reference standard
-
LC-MS grade solvent (e.g., Acetonitrile:Water 50:50, v/v)
-
Calibrated pipettes and volumetric flasks
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare two sets of working solutions at low and high concentrations by diluting the stock solution.
-
Analyze one set of freshly prepared working solutions immediately to obtain the initial (T=0) response.
-
Store the remaining stock and working solutions under the desired conditions (e.g., refrigerated at 2-8°C and at room temperature).
-
At specified time points (e.g., 24 hours for room temperature; 1, 3, and 6 months for refrigerated), analyze the stored solutions.
-
Compare the instrument response of the stored solutions to that of a freshly prepared solution of the same concentration. The mean response of the stored solution should be within ±10% of the fresh solution.
Caption: Stock Solution Stability Workflow.
Protocol 2: Freeze-Thaw Stability of this compound in Biological Matrix
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma, urine)
-
This compound working solution
-
Calibrated pipettes
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Prepare low and high concentration Quality Control (QC) samples by spiking the blank biological matrix with the this compound working solution. Prepare at least three replicates for each concentration.
-
Analyze one set of QC samples immediately (Cycle 0) against a freshly prepared calibration curve.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final cycle, analyze the QC samples against a freshly prepared calibration curve.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Caption: Freeze-Thaw Stability Workflow.
Protocol 3: Short-Term (Bench-Top) Stability of this compound in Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling and preparation time.
Materials:
-
Blank biological matrix
-
This compound working solution
-
Calibrated pipettes
-
LC-MS/MS system
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix (at least three replicates per concentration).
-
Analyze one set of QC samples immediately (T=0) against a freshly prepared calibration curve.
-
Leave the remaining QC samples on the bench-top at room temperature for specified durations (e.g., 4, 8, and 24 hours).
-
At each time point, analyze the QC samples against a freshly prepared calibration curve.
-
The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Caption: Short-Term (Bench-Top) Stability Workflow.
Protocol 4: Long-Term Stability of this compound in Biological Matrix
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
Materials:
-
Blank biological matrix
-
This compound working solution
-
Calibrated pipettes
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix for all planned time points (at least three replicates per concentration per time point).
-
Analyze one set of QC samples immediately (T=0) against a freshly prepared calibration curve.
-
Store the remaining QC samples in the freezer at the intended storage temperature (e.g., -20°C or -80°C).
-
At each specified time point (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
The mean concentration of the stored samples should be within ±15% of the nominal concentration for the duration of the tested storage period.
Caption: Long-Term Stability Workflow.
Sample Preparation for LC-MS/MS Analysis
The stability of this compound is also dependent on the sample preparation method. Below are general sample preparation protocols for plasma and urine.
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample/standard/QC, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature and vortex to mix.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard (this compound).
-
Vortex to mix.
-
Inject into the LC-MS/MS system.
Conclusion
The stability of this compound as an internal standard is a critical parameter that must be thoroughly evaluated during bioanalytical method validation. The protocols provided in this application note offer a framework for conducting these essential stability studies in plasma and urine. It is crucial for researchers to perform these experiments under their specific laboratory conditions to ensure the generation of accurate and reliable quantitative data. The provided templates and workflows are intended to guide the experimental design and data reporting for the stability assessment of this compound in biological samples.
Troubleshooting & Optimization
minimizing matrix effects in 3-Methylglutaric acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 3-Methylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC-MS/MS analysis of 3-Methylglutaric acid?
A1: The primary challenges in analyzing 3-Methylglutaric acid and similar small, polar organic acids by LC-MS/MS include:
-
Poor retention on reversed-phase columns: Due to its high polarity, 3-Methylglutaric acid may have limited retention on standard C18 columns, leading to co-elution with matrix components and potential ion suppression.
-
Ion suppression or enhancement: Co-eluting endogenous matrix components from biological samples (e.g., salts, phospholipids) can interfere with the ionization of 3-Methylglutaric acid in the mass spectrometer source, leading to inaccurate quantification.[1]
-
Low ionization efficiency: Underivatized small organic acids may exhibit poor ionization efficiency, resulting in low sensitivity.[2]
Q2: Why is derivatization often recommended for 3-Methylglutaric acid analysis?
A2: Derivatization is a chemical modification of the analyte that can significantly improve its analytical properties for LC-MS/MS analysis. For 3-Methylglutaric acid, derivatization can:
-
Increase hydrophobicity: This improves retention on reversed-phase columns, separating it from the void volume and early-eluting matrix interferences.
-
Enhance ionization efficiency: By introducing a more readily ionizable group, derivatization can significantly boost the signal intensity and improve the limit of detection.[2]
-
Improve chromatographic peak shape: Derivatization can lead to sharper, more symmetrical peaks.
Common derivatization reagents for organic acids include n-butanol and 3-Nitrophenylhydrazine (3-NPH).[2][3]
Q3: What is the role of an internal standard in 3-Methylglutaric acid analysis, and which type is best?
A3: An internal standard (IS) is a compound added to samples at a known concentration to help correct for variability during sample preparation and analysis. The IS is crucial for accurate and precise quantification. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of 3-Methylglutaric acid (e.g., containing deuterium or carbon-13) is the gold standard.[4][5] A SIL-IS is ideal because it has nearly identical physicochemical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), or if necessary, replace the guard column or the analytical column.[6] |
| Inappropriate Mobile Phase pH | For acidic compounds like 3-Methylglutaric acid, ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to maintain it in its neutral form for better retention on a reversed-phase column. The use of volatile buffers like ammonium formate can help control the pH.[7] |
| Injection of a Stronger Solvent than the Mobile Phase | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[6] |
| Secondary Interactions with the Column | Consider using a column with end-capping or a different stationary phase chemistry. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[1] |
| Lack of or Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for 3-Methylglutaric acid to compensate for variations in matrix effects and sample processing. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. Regular cleaning is essential when analyzing complex biological samples.[8] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation of sample preparation can improve reproducibility. |
Issue 3: Low Sensitivity or Inability to Reach the Desired Limit of Quantitation (LOQ)
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Implement a derivatization strategy. Derivatization with reagents like n-butanol or 3-NPH can significantly enhance the signal intensity of organic acids.[2][3] |
| Significant Ion Suppression | Improve sample cleanup to remove suppressing agents. Also, adjust the chromatography to separate 3-Methylglutaric acid from regions of high matrix interference. A post-column infusion experiment can identify these regions. |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters such as capillary voltage, gas flows, and collision energy for the specific 3-Methylglutaric acid derivative being analyzed. |
| Sample Dilution | Minimize sample dilution during preparation. If dilution is necessary for other reasons, consider a sample concentration step, such as evaporation and reconstitution in a smaller volume. |
Experimental Protocols
Protocol 1: Derivatization of 3-Methylglutaric Acid in Serum using 3-NPH
This protocol is adapted from a method for the analysis of various organic acids in serum.[3]
-
Deproteinization:
-
To 100 µL of serum, add 300 µL of methanol containing the stable isotope-labeled internal standard for 3-Methylglutaric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 25 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% methanol.
-
Add 25 µL of 200 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 9% pyridine in 50% methanol.
-
Vortex for 30 seconds.
-
Incubate at room temperature (23°C) for 15 minutes.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the LC-MS/MS system.
-
Protocol 2: Derivatization of 3-Methylglutaric Acid in Urine using n-Butanol
This protocol is based on a method for the analysis of glutaric acid and other organic acids in urine.[2]
-
Sample Preparation:
-
To 50 µL of urine, add the stable isotope-labeled internal standard.
-
-
Derivatization:
-
Add 200 µL of 3N HCl in n-butanol.
-
Vortex briefly.
-
Heat the mixture at 65°C for 60 minutes.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 100 µL).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Method 1: 3-NPH Derivatization (Serum) | Method 2: n-Butanol Derivatization (Urine) | Reference |
| Linearity Range | Not specified for 3-MGA, but for similar organic acids approx. 2-100 µM | For Glutaric Acid: 100 - 5000 ng/mL | [2][3] |
| Reproducibility (CV%) | For similar organic acids: ~10.4% | Not explicitly stated for 3-MGA | [3] |
| Recovery | Extraction recovery with methanol was found to be superior to acetonitrile for a panel of 19 organic acids. | Not specified. | [9] |
Visualizations
Caption: General experimental workflow for the LC-MS/MS analysis of 3-Methylglutaric acid.
Caption: A logical troubleshooting workflow for common issues in 3-Methylglutaric acid LC-MS/MS analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Improving Peak Resolution of 3-Methylglutaric Acid Isomers in HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak resolution of 3-methylglutaric acid isomers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 3-methylglutaric acid isomers.
Question: Why am I seeing poor peak resolution or complete co-elution of 3-methylglutaric acid isomers?
Answer:
Poor peak resolution for 3-methylglutaric acid isomers can stem from several factors. As a small, polar, and acidic compound, its separation is often challenging. Key areas to investigate include the HPLC column, mobile phase composition, and potential sample-related issues.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.
Detailed Troubleshooting Steps:
-
Column Selection is Critical for Chiral Separations:
-
For Enantiomers (R/S isomers): A chiral stationary phase (CSP) is mandatory. For acidic compounds like 3-methylglutaric acid, anion-exchange type CSPs are often successful.[1] Consider columns such as those based on quinine (e.g., CHIRALPAK QN-AX) or quinidine (e.g., CHIRALPAK QD-AX) derivatives.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) also offer broad selectivity for a range of compounds.
-
For Diastereomers: These can often be separated on standard reversed-phase columns (e.g., C18, C8) because they have different physical properties. However, if resolution is poor, a more selective phase or derivatization might be necessary.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The ionization state of 3-methylglutaric acid is highly dependent on the mobile phase pH. To ensure consistent retention and peak shape, it is crucial to use a buffer. For reversed-phase chromatography of acidic compounds, a lower pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) can suppress the ionization of the carboxylic acid groups, leading to increased retention and potentially better resolution.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) significantly impact selectivity. If you are using acetonitrile, try switching to methanol or a mixture of the two. The different solvent properties can alter the interactions with the stationary phase and improve separation.
-
Additives for Chiral Separations: For separations on anion-exchange CSPs, acidic additives like formic or acetic acid in the mobile phase can act as counter-ions and influence retention and selectivity.[1] The concentration of these additives should be optimized.
-
-
Consider Derivatization:
-
If direct separation of enantiomers is unsuccessful, consider derivatization with a chiral derivatizing agent to form diastereomers.[2] These diastereomeric derivatives can then be separated on a standard achiral reversed-phase column. This approach adds a step to your workflow but can be very effective.
-
-
Sample Preparation and Injection:
-
Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Injecting in a solvent stronger than the mobile phase can lead to peak distortion.
-
For biological samples, proper cleanup is essential to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for 3-methylglutaric acid enantiomers?
A1: A recommended starting point is to use a chiral stationary phase designed for acidic compounds. Anion-exchange CSPs like CHIRALPAK QN-AX or QD-AX are excellent candidates.[1]
Suggested Initial Method Parameters:
| Parameter | Recommendation |
| Column | CHIRALPAK QN-AX or QD-AX (or similar anion-exchange CSP) |
| Mobile Phase | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be optimized) |
| Detection | UV at 210-220 nm (for low UV-absorbing compounds) or Mass Spectrometry (MS) |
Q2: How can I improve the peak shape of my 3-methylglutaric acid isomers?
A2: Poor peak shape (e.g., tailing or fronting) for acidic compounds is a common issue. Here are some strategies to improve it:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (for reversed-phase) can protonate the carboxylic acid groups, reducing interaction with residual silanols on the column and improving peak symmetry.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer active silanol groups, which can cause peak tailing with acidic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent.
Q3: Can I separate 3-methylglutaric acid isomers on a standard C18 column?
A3: You can separate diastereomers of 3-methylglutaric acid on a C18 column, as they have different physical properties. However, you cannot separate enantiomers on an achiral column like a C18. For enantiomeric separation, a chiral stationary phase is required. An alternative is to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a C18 column.[2]
Q4: My resolution is still not optimal after trying different mobile phases. What else can I do?
A4: If mobile phase optimization is insufficient, consider the following:
-
Change the Column: The selectivity of the stationary phase is a powerful tool for improving resolution. If you are using a particular chiral column, try one with a different chiral selector (e.g., switch from a polysaccharide-based to an anion-exchange based CSP).
-
Adjust the Temperature: Temperature can affect the selectivity of the separation. Try varying the column temperature (e.g., in 5 °C increments) to see if it improves resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
Experimental Protocols
Protocol 1: Chiral Separation of Acidic Compounds (General Guideline applicable to 3-Methylglutaric Acid)
This protocol is a general guideline based on methods for separating acidic enantiomers on an anion-exchange chiral stationary phase.[1]
-
Column: CHIRALPAK QN-AX, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: Formic Acid (0.1%)
-
Composition: Isocratic, 100% Methanol with 0.1% Formic Acid
-
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 215 nm or MS detector
Protocol 2: Reversed-Phase Separation of a Structurally Similar Dicarboxylic Acid (3-hydroxy-3-methylglutaric acid)
This method for a related compound can be a starting point for separating potential diastereomers of 3-methylglutaric acid or for analyzing the compound in a biological matrix after derivatization.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm
-
Mobile Phase:
-
A: DI H₂O / 10 mM Ammonium Formate
-
B: 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate (v/v)
-
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 30% B
-
5-7 min: 30% B
-
7-8 min: 30% to 95% B
-
-
Flow Rate: 0.4 mL/min
-
Detection: ESI-MS in negative ion mode
Data Presentation:
When developing your method, it is crucial to track key parameters to evaluate the success of your optimization steps. The following table provides a template for recording your data.
| Condition | Column | Mobile Phase | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Peak Tailing Factor (Tf) |
| Initial | [e.g., C18] | [e.g., ACN:H₂O] | ||||
| Optimized 1 | [e.g., Chiralpak QN-AX] | [e.g., MeOH + 0.1% FA] | ||||
| Optimized 2 | [e.g., Chiralpak QN-AX] | [e.g., MeOH + 0.2% FA] |
By systematically applying these troubleshooting strategies and method development guidelines, you can significantly improve the peak resolution of 3-methylglutaric acid isomers in your HPLC analysis.
References
Technical Support Center: Derivatization of Dicarboxylic Acids for GC/MS Analysis
Welcome to the technical support center for the derivatization of dicarboxylic acids for Gas Chromatography-Mass Spectrometry (GC/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
The successful analysis of dicarboxylic acids by GC/MS hinges on effective derivatization to increase volatility and improve chromatographic performance. However, various challenges can arise during this critical step. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Product Yield (Incomplete Derivatization) | - Presence of moisture: Silylating reagents (e.g., BSTFA, MSTFA) are highly sensitive to water, which can consume the reagent and prevent derivatization.[1] - Insufficient reagent: The molar ratio of the derivatizing agent to the active hydrogens in the dicarboxylic acid may be too low.[1] - Suboptimal reaction conditions: Reaction time or temperature may be insufficient for complete derivatization, especially for sterically hindered acids.[1] - Improper solvent: The solvent used may not be suitable for the derivatization reaction. | - Ensure anhydrous conditions: Dry the sample thoroughly before adding the derivatization reagent. Use anhydrous solvents. - Increase reagent concentration: Use a sufficient excess of the derivatizing agent. A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.[1] - Optimize reaction conditions: Increase the reaction temperature and/or time. For BSTFA, heating at 60-70°C for 20-60 minutes is common.[2] - Select an appropriate solvent: Pyridine is often used as a catalyst and solvent for silylation. For esterification, the alcohol used (e.g., methanol, butanol) is the solvent. |
| Peak Tailing in Chromatogram | - Active sites in the GC system: Free silanol groups in the injector liner, column, or detector can interact with polar analytes.[3] - Incomplete derivatization: Residual underivatized dicarboxylic acids are highly polar and will tail significantly. - Column degradation: The stationary phase of the column may be degraded. - Improper column installation: Dead volume in the injector or detector connection can cause peak tailing.[3] | - Use deactivated liners and columns: Employ liners and columns specifically treated to be inert. - Confirm complete derivatization: Optimize the derivatization procedure as described above. - Condition or replace the column: Bake out the column according to the manufacturer's instructions or replace it if it's old or damaged.[4] - Reinstall the column: Ensure the column is installed correctly in the injector and detector with minimal dead volume.[3] |
| Presence of Multiple or Unexpected Peaks | - Side reactions: The derivatizing agent may react with other functional groups in the sample or with the solvent. Diazomethane can methylate phenolic hydroxyl groups.[5] - Formation of by-products: Silylation reactions can produce by-products that may be detected. However, by-products of BSTFA are volatile and often elute with the solvent front.[1] - Sample degradation: The sample may degrade at high injector or column temperatures. | - Choose a more selective reagent: Consider the reactivity of the derivatizing agent with other functional groups in your sample. - Analyze a reagent blank: Inject a sample containing only the solvent and derivatizing agent to identify reagent-related peaks.[1] - Lower the injector and/or oven temperature: Optimize the GC method to prevent thermal degradation of the derivatives. |
| Poor Reproducibility | - Variability in derivatization efficiency: Inconsistent reaction conditions (time, temperature, reagent amount) can lead to variable derivatization yields.[6] - Hydrolysis of derivatives: Silyl derivatives are susceptible to hydrolysis if exposed to moisture before analysis.[1] - Injector discrimination: The injector may not be transferring the sample to the column reproducibly. | - Standardize the derivatization protocol: Use precise measurements for all reagents and control reaction time and temperature accurately. - Analyze samples promptly after derivatization: Minimize the time between derivatization and injection and store derivatized samples under anhydrous conditions. - Optimize injection parameters: Ensure the injection volume and speed are consistent. Check the syringe for proper function. |
| Low Volatility of Derivatives | - Incomplete derivatization of both carboxyl groups. - Use of a derivatizing agent that adds a large, non-volatile group. | - Ensure complete derivatization. - Choose a derivatizing agent that yields volatile derivatives: Silylation with BSTFA or MSTFA, and methylation are common choices for increasing volatility.[7] |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is better for dicarboxylic acids: silylation or esterification?
Both silylation and esterification are widely used and effective methods for derivatizing dicarboxylic acids.[6] The choice depends on the specific application, available equipment, and safety considerations.
-
Silylation (e.g., with BSTFA or MSTFA) is a versatile and highly effective method that can derivatize a wide range of polar compounds.[1] It is generally a one-step reaction that produces thermally stable derivatives. However, silylating reagents are very sensitive to moisture, and the derivatives can be prone to hydrolysis.[1]
-
Esterification can be performed using various reagents.
-
Acid-catalyzed esterification (e.g., with BF3 in methanol or butanol) is a robust method. Butyl esters are less volatile than methyl esters, which can be advantageous for shorter-chain dicarboxylic acids to avoid co-elution with the solvent.[7]
-
Diazomethane provides rapid and clean methylation with high yields.[8][9] However, it is highly toxic and explosive, requiring special handling precautions.[10][11] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative.
-
A comparison study found that for the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols, BSTFA provided lower detection limits and higher reproducibility than esterification with BF3/alcohol.[6]
Q2: My silylated dicarboxylic acid derivatives are not stable. What can I do?
The primary cause of instability in silyl derivatives is hydrolysis due to the presence of moisture.[1] To improve stability:
-
Ensure all glassware and solvents are anhydrous.
-
Thoroughly dry your sample before adding the silylating reagent. This can be done by lyophilization or by evaporating the sample to dryness under a stream of dry nitrogen.
-
Analyze the derivatized samples as soon as possible.
-
Store derivatized samples in tightly sealed vials with a protective atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer).
Q3: I see significant peak tailing for my derivatized dicarboxylic acids. How can I improve the peak shape?
Peak tailing for derivatized dicarboxylic acids is often due to interactions with active sites in the GC system or incomplete derivatization.[3]
-
Check for complete derivatization: An incomplete reaction will leave polar, underivatized carboxyl groups that interact strongly with the column. Re-optimize your derivatization procedure.
-
Use an inert GC system: This includes using a deactivated injector liner and a high-quality, low-bleed capillary column. Regularly replacing the liner and trimming the front end of the column can help maintain inertness.[4]
-
Optimize GC conditions: Ensure proper column installation to avoid dead volumes.[3] Adjusting the oven temperature program and carrier gas flow rate can also sometimes improve peak shape.
Q4: What are the common MS fragmentation patterns for silylated dicarboxylic acids?
The mass spectra of trimethylsilyl (TMS) derivatives of dicarboxylic acids typically show characteristic fragment ions. Common fragments include:
-
[M-15]+: Loss of a methyl group from a TMS group.[12]
-
m/z 73: The trimethylsilyl ion, [Si(CH3)3]+.[13]
-
m/z 147: A fragment resulting from the rearrangement of two TMS groups, [(CH3)3Si-O=Si(CH3)2]+.[14]
The relative abundance of these and other fragments can help in the identification and structural elucidation of the dicarboxylic acids.
Q5: What type of GC column is best for analyzing derivatized dicarboxylic acids?
A non-polar or mid-polar stationary phase is generally recommended for the analysis of derivatized dicarboxylic acids. The derivatization process makes the analytes much less polar.
-
Non-polar columns: Phases like 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) are widely used and provide good separation based on the boiling points of the derivatives.[15]
-
Mid-polar columns: In some cases, a mid-polar column may offer better selectivity for isomeric compounds.
The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution and analysis time.[16][17]
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is a general guideline for the silylation of dicarboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Sample containing dicarboxylic acids
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous pyridine (optional, as catalyst and solvent)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, transfer a known volume to a reaction vial and evaporate to complete dryness under a gentle stream of dry nitrogen. Ensure no moisture remains.
-
Reagent Addition:
-
To the dry sample residue, add an appropriate volume of anhydrous solvent to dissolve the analytes.
-
Add a sufficient excess of BSTFA. A common starting point is 50-100 µL of BSTFA for a sample containing up to 100 µg of dicarboxylic acids.[2] For sterically hindered acids, using BSTFA with 1% TMCS is recommended.[1] Pyridine can also be added as a catalyst.[2]
-
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC/MS.
-
Protocol 2: Esterification using Diazomethane (or TMS-Diazomethane)
WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including a blast shield and specialized glassware. Trimethylsilyldiazomethane is a safer alternative.
Materials:
-
Sample containing dicarboxylic acids
-
Diazomethane solution in ether (generated in situ) or TMS-diazomethane solution in hexane
-
Anhydrous diethyl ether and methanol
-
Reaction vials
-
Ice bath
Procedure (using TMS-Diazomethane):
-
Sample Preparation: Dissolve the dicarboxylic acid sample in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).
-
Reaction:
-
Cool the solution in an ice bath (0°C).
-
Slowly add the TMS-diazomethane solution dropwise to the stirred sample solution. Evolution of nitrogen gas will be observed.
-
Continue stirring at 0°C for 2-3 hours or until the yellow color of the diazomethane persists, indicating the reaction is complete.
-
-
Quenching (Optional but Recommended): Add a few drops of a weak acid (e.g., acetic acid) to quench any excess diazomethane.
-
Work-up and Analysis:
-
Allow the reaction mixture to warm to room temperature.
-
The solvent can be carefully evaporated under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC/MS analysis.
-
Visualizations
Derivatization Workflow
Caption: General workflow for dicarboxylic acid derivatization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
Silylation Reaction
Caption: Silylation of a dicarboxylic acid with BSTFA.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.ca [fishersci.ca]
- 17. restek.com [restek.com]
- 18. Derivatization techniques for free fatty acids by GC [restek.com]
dealing with co-elution of isomers in organic acid profiling
Welcome to the technical support center for organic acid profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the co-elution of isomers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in organic acid profiling?
A1: Co-elution occurs when two or more different compounds, in this case, organic acid isomers, exit a chromatography column at the same time, resulting in a single, overlapping peak.[1][2] This is a significant issue because isomers often have the same molecular weight and similar chemical properties, making them difficult to distinguish using mass spectrometry (MS) alone.[3][4] Co-elution can lead to inaccurate identification and quantification, compromising the reliability of experimental results.[1]
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some common indicators:
-
Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" or a distorted peak shape can indicate that more than one compound is present.[2]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) with your HPLC, you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of multiple components.[2]
-
Mass Spectrometry Data: When using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. A change in the fragmentation pattern or the presence of different ions can signal co-elution.[2]
Q3: What are the primary strategies for resolving co-eluting isomers?
A3: The main approaches to resolving co-eluting isomers involve enhancing the separation before the analytes reach the detector or using advanced detection techniques to differentiate them. The primary strategies include:
-
Chromatographic Method Optimization: Modifying the parameters of your gas chromatography (GC) or liquid chromatography (LC) method is often the first step. This can involve changing the column, mobile phase, or temperature gradient.[5]
-
Derivatization: Chemically modifying the organic acids before analysis can alter their properties, making them easier to separate.[6][7]
-
Advanced Detection Techniques: Employing techniques like tandem mass spectrometry (MS/MS) or ion mobility spectrometry (IMS) can help differentiate isomers even if they are not fully separated chromatographically.[3][4]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with co-eluting organic acid isomers.
Issue 1: Poor resolution of isomers with a standard C18 column in LC-MS.
Q: My organic acid isomers are co-eluting on a standard C18 column. What chromatographic changes can I make?
A: Standard C18 columns can struggle to separate highly polar organic acids.[8] Here’s a step-by-step approach to improve separation:
-
Optimize the Mobile Phase:
-
Adjust pH: The pH of the mobile phase affects the ionization state of organic acids, which in turn influences their retention and peak shape. A pH of around 2.9 is often effective.[9]
-
Modify Buffer Concentration: The concentration of the buffer (e.g., ammonium formate) can impact both the retention and selectivity of the separation.[9]
-
Weaken the Mobile Phase: For reversed-phase chromatography, using a weaker mobile phase (e.g., a higher percentage of aqueous solution) can increase the retention time and provide more opportunity for separation.[1][2]
-
-
Change the Stationary Phase (Column):
-
Chiral Chromatography: If you are dealing with enantiomers (mirror-image isomers), a chiral stationary phase (CSP) is essential. These columns are designed to interact differently with each enantiomer, leading to their separation.[10][11]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange properties, such as an Atlantis PREMIER BEH C18 AX Column, can provide better retention and resolution for polar organic acids.[9]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC), using a column like a ZIC-pHILIC, is another effective technique for retaining and separating polar compounds.[12]
-
Issue 2: Isomers have identical mass spectra and cannot be distinguished by MS.
Q: Even with tandem MS (MS/MS), my isomers produce identical fragmentation patterns. How can I differentiate them?
A: When isomers yield similar or identical mass spectra, chromatographic separation becomes crucial.[5] If that fails, other techniques can be employed:
-
Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge—properties that often differ between isomers.[3][13] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that cannot be resolved by chromatography or MS alone.[4][14]
-
Derivatization to Induce Unique Fragmentation:
-
Chiral Derivatizing Agents (CDAs): For enantiomers, reacting them with a pure enantiomer of a CDA (like Mosher's acid) converts them into diastereomers.[10] Diastereomers have different physical properties and will often produce distinct fragmentation patterns in MS/MS, in addition to being separable by non-chiral chromatography.[10][15]
-
Structure-Specific Derivatization: Choose a derivatization reagent that reacts with a specific functional group unique to one isomer, leading to a different mass or fragmentation pattern.
-
Issue 3: Sample preparation and derivatization are not improving separation.
Q: I've tried derivatization, but my results are inconsistent, and the separation hasn't improved. What could be wrong?
A: Inconsistent derivatization can be a source of frustration. Here are some common pitfalls and how to address them:
-
Incomplete Reaction: Ensure the reaction conditions (temperature, time, reagent concentration) are optimized for your specific organic acids. For example, some derivatization reactions require heating to proceed to completion.[16]
-
Reagent Stability and Purity: Use high-purity, chromatography-grade solvents and fresh derivatization reagents. Some reagents are highly toxic or unstable and must be prepared immediately before use.[6]
-
Presence of Water: Many derivatization reactions, particularly silylation, are sensitive to moisture. Ensure your sample is dry before adding the reagents.[17]
-
Method Suitability: The chosen derivatization method may not be suitable for your analytes. The most common methods for organic acids in GC analysis are silylation and alkylation.[6] For LC-MS, reagents like 4-bromo-N-methylbenzylamine can be used to improve ionization and chromatographic retention.[16][18]
Data & Protocols
Quantitative Data Presentation
The effectiveness of different chromatographic columns can be compared by their ability to resolve specific isomer pairs. The resolution (Rs) is a quantitative measure of separation, with a value of ≥ 1.5 indicating baseline separation.
Table 1: Comparison of Chromatographic Conditions for Isomer Separation
| Isomer Pair | Method | Column | Mobile Phase/Conditions | Resolution (Rs) | Reference |
| D/L-Amino Acids | HPLC-MS/MS | Teicoplanin-based Chiral Stationary Phase | Acetonitrile:Water (75:25, v/v) | Baseline separation achieved | [19] |
| cis/trans Fatty Acid Isomers | High-Resolution GC | Highly polar 100m capillary column (e.g., CP-Sil 88) | Temperature gradient program | Good resolution for multiple isomers | [20][21] |
| Sugar Phosphate Isomers | LC-MS | ZIC-pHILIC | Gradient of Acetonitrile and Ammonium Carbonate Buffer | Chromatographically resolved | [12] |
| Tartaric Acid Enantiomers | HPLC | Chiral Stationary Phase | Isopropanol/n-Hexane | Not specified, but separation achieved | [22] |
Experimental Protocols
Protocol 1: General Derivatization for GC-MS Analysis (Silylation)
This protocol describes a general procedure for the silylation of organic acids, making them more volatile for GC-MS analysis.
Materials:
-
Dried organic acid extract
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.
-
Add 50-100 µL of anhydrous pyridine to the dried extract to dissolve it.
-
Add 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.
-
Cap the vial tightly and mix thoroughly.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Chiral Separation using HPLC
This protocol provides a general workflow for separating enantiomers using a chiral stationary phase (CSP).
Materials:
-
HPLC system with UV or MS detector
-
Chiral column (e.g., polysaccharide-based like Chiralpak®, or Pirkle-type)[15]
-
Mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol)
-
Sample containing the racemic mixture of organic acids
Procedure:
-
Column Selection: Choose a CSP known to be effective for the class of compounds you are analyzing. Polysaccharide-based columns are versatile and widely used.[15]
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. The ratio of the non-polar solvent to the polar modifier is a critical parameter for optimizing separation.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a stable flow rate until a stable baseline is achieved. This can take longer than for standard reversed-phase columns.
-
Sample Injection: Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier) and the column temperature. These adjustments can have a significant impact on enantiomeric resolution.[11]
-
Detection: Monitor the elution of the enantiomers using a suitable detector. Enantiomers should elute as two separate peaks.
Visualizations
Workflow for Troubleshooting Co-elution
The following diagram outlines a logical workflow for diagnosing and resolving co-elution issues in organic acid profiling.
Caption: A step-by-step guide for troubleshooting the co-elution of isomers.
Experimental Workflow: Derivatization GC-MS
This diagram illustrates a typical experimental workflow for the analysis of organic acids using gas chromatography-mass spectrometry (GC-MS) with a derivatization step.
Caption: Workflow for organic acid analysis by GC-MS, including derivatization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 4. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Can High-Resolution Mass Spectrometry Help Distinguish Isomers with Identical Mass? - Persee [pgeneral.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. news-medical.net [news-medical.net]
- 12. lcms.cz [lcms.cz]
- 13. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
3-Methylglutaric acid-d4 internal standard variability and normalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Methylglutaric acid-d4 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 3-Methylglutaric acid. Stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards in quantitative mass spectrometry.[1][2] This is because they have nearly identical chemical and physical properties to the endogenous analyte (3-Methylglutaric acid), meaning they behave similarly during sample preparation, chromatography, and ionization.[1][2] The mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte, enabling accurate quantification by correcting for variability throughout the analytical process.
Q2: What are the common causes of variability when using this compound as an internal standard?
A2: Variability in the internal standard signal can arise from several sources, including:
-
Sample Preparation Inconsistencies: Errors in pipetting, extraction inefficiencies, or incomplete derivatization can lead to inconsistent concentrations of the internal standard across samples.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenate) can enhance or suppress the ionization of the internal standard in the mass spectrometer, leading to signal variability.[3][4][5][6]
-
Instrumental Issues: Fluctuations in the performance of the LC-MS system, such as inconsistent injection volumes or changes in ionization efficiency over time, can affect the internal standard signal.
-
Stability of this compound: Degradation of the internal standard in the stock solution or in the biological matrix can lead to a decrease in its signal.
Q3: How should I store and handle this compound?
Q4: What are acceptable ranges for internal standard variability?
A4: While there are no universal acceptance criteria, a common practice in regulated bioanalysis is to investigate samples where the internal standard response is less than 50% or greater than 150% of the mean response of the calibration standards and quality control samples in the same analytical run.[1] However, the acceptable range can depend on the specific assay and regulatory guidelines.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal Across an Analytical Run
This is a common issue that can compromise the accuracy of your results. Follow this step-by-step guide to identify and resolve the problem.
Troubleshooting Workflow
Troubleshooting Workflow for Inconsistent IS Signal
Detailed Steps:
-
Review Sample Preparation: Carefully examine your lab notes for any deviations in the sample preparation protocol. Inconsistencies in adding the internal standard are a frequent source of error.
-
Evaluate Instrument Performance: Check the injection precision of your autosampler. A series of injections of the same standard solution should yield a very low relative standard deviation (RSD) for the peak area. Inspect the LC system for any potential leaks or blockages that could affect flow rate and retention time stability.
-
Investigate Matrix Effects: Matrix effects, where other molecules in the sample interfere with the ionization of your internal standard, are a common issue.[3][4][5][6] A post-column infusion experiment can help identify if co-eluting matrix components are suppressing or enhancing the signal of this compound.
-
Assess Internal Standard Stability: Prepare a fresh stock solution of this compound and compare its response to the one you have been using. If the signal from the fresh stock is significantly higher, your old stock may have degraded.
Issue 2: Poor Analyte-to-Internal Standard Peak Area Ratio Reproducibility
Even if the internal standard signal is stable, you may encounter poor reproducibility in the peak area ratio of the analyte to the internal standard.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Non-optimal Internal Standard Concentration | Ensure the concentration of this compound is appropriate for the expected analyte concentration range. A common practice is to use a concentration that is in the mid-range of the calibration curve. |
| Cross-Contamination | Check for any potential sources of contamination in your reagents, vials, or on the instrument that could be interfering with either the analyte or the internal standard. |
| Isotopic Contribution | If the analyte and internal standard have overlapping isotopic patterns, this can affect the accuracy of peak integration. Ensure your mass spectrometer has sufficient resolution to distinguish between the two. |
| Different Matrix Effects on Analyte and IS | Although SIL internal standards are designed to minimize this, in some complex matrices, the analyte and internal standard may experience slightly different matrix effects. Modifying the chromatography to separate the analyte and internal standard from the interfering matrix components can help. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol provides a general guideline. Concentrations should be optimized for your specific application.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve it in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in an amber vial at -20°C or below.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution with the same high-purity solvent to achieve the desired working concentration.
-
This working solution can be added to the biological samples.
-
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma/Serum)
This is a common and straightforward sample preparation technique.
Protein Precipitation Workflow
-
Aliquot your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Add a small volume of the this compound working solution.
-
Add a protein precipitation solvent, such as acetonitrile or methanol (typically 3 volumes relative to the sample volume).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Normalization Strategies
The primary method of normalization is to calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Normalization Calculation
This response ratio is then used to construct the calibration curve and to quantify the analyte in unknown samples.
For more complex experiments with significant matrix variability, more advanced normalization techniques may be considered, such as using multiple internal standards.[9][10]
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always validate their own methods according to the specific requirements of their experiments and any applicable regulatory guidelines.
References
- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3-Methylglutaric acid-d4 during storage
This technical support center provides guidance on the proper storage and handling of 3-Methylglutaric acid-d4 to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions. These recommendations are based on general guidelines for deuterated organic acids and the information available for the non-deuterated form.
Q2: How should I handle this compound upon receipt?
A2: Upon receiving your shipment of this compound, immediately transfer it to a desiccator to allow it to equilibrate to room temperature before opening the vial. This prevents the condensation of atmospheric moisture onto the compound, which could accelerate degradation. Once opened, handle the compound in a controlled environment, such as a glove box or a low-humidity room, to minimize exposure to moisture and air.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation concerns for this compound are chemical decomposition of the molecule itself and the loss of the deuterium label through hydrogen-deuterium (H/D) exchange.
-
Chemical Degradation: As a dicarboxylic acid, this compound is susceptible to degradation in the presence of strong acids, alkalis, and strong oxidizing or reducing agents.[1] Under fire conditions, it may decompose and emit toxic fumes.[1]
-
H/D Exchange: The deuterium labels on the carbon backbone are generally stable. However, prolonged exposure to acidic or basic conditions, or the presence of certain metal catalysts, could potentially facilitate H/D exchange with protons from solvents or atmospheric moisture. The stability of the deuterium label is crucial for its use as an internal standard in mass spectrometry-based assays.
Q4: Can I store this compound in solution?
A4: While storing in solution is convenient for immediate use, it is generally not recommended for long-term storage as it can accelerate degradation. If you need to prepare a stock solution, use a dry, aprotic solvent. Based on available data for the non-deuterated form, DMSO is a suitable solvent.[2][3] For short-term storage of solutions, it is advisable to keep them at -20°C or lower in tightly sealed vials. A general recommendation for deuterated standards is to prepare fresh solutions for each experiment to ensure accuracy.
Q5: How can I check the purity and integrity of my this compound?
A5: The purity and isotopic enrichment of this compound can be assessed using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight and the presence of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the absence of protons at the deuterated positions, while ²H NMR can directly detect the deuterium atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of organic acids, which can be used to assess purity.[4][5]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot potential degradation issues with this compound.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Quantitative Data Summary
The following table summarizes the recommended storage and handling conditions for this compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Solid: ≤ -20°C | Minimizes chemical degradation and molecular motion. |
| Solution: ≤ -20°C (short-term) | Reduces the rate of solvent-mediated degradation. | |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric components. |
| Humidity | Store in a desiccated environment | Minimizes hydrolysis and H/D exchange with water. |
| Light Exposure | Protect from light | Prevents potential photolytic degradation. |
| Recommended Solvents | Anhydrous aprotic solvents (e.g., DMSO) | Minimizes the risk of H/D exchange. |
Experimental Protocols
Protocol: Assessment of this compound Stability by GC-MS
This protocol outlines a method to assess the stability of this compound over time under specific storage conditions.
1. Objective: To determine the chemical purity and isotopic enrichment of this compound after storage under defined conditions.
2. Materials:
-
This compound (test sample)
-
3-Methylglutaric acid (non-deuterated reference standard)
-
Anhydrous derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound test sample in the anhydrous solvent.
-
Prepare a series of calibration standards using the non-deuterated 3-Methylglutaric acid.
-
To a known aliquot of the test sample and each calibration standard, add the derivatizing agent.
-
Heat the samples at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized samples into the GC-MS system.
-
Use a temperature program that provides good separation of the analyte from any potential impurities.
-
Acquire mass spectra in full scan mode to identify the derivatized this compound and any degradation products.
-
Use selected ion monitoring (SIM) to quantify the abundance of the molecular ions corresponding to the deuterated and non-deuterated forms.
-
4. Data Analysis:
-
Chemical Purity: Calculate the peak area of the derivatized this compound as a percentage of the total peak area of all components in the chromatogram.
-
Isotopic Enrichment: Determine the ratio of the peak area of the deuterated molecular ion to the sum of the peak areas of the deuterated and non-deuterated molecular ions.
5. Stability Assessment: Repeat the analysis at defined time points (e.g., 0, 3, 6, and 12 months) for samples stored under different conditions (e.g., -20°C vs. 4°C). A significant decrease in chemical purity or isotopic enrichment over time indicates degradation.
Visualizations
Diagram: Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | CAS#:1219798-68-1 | Chemsrc [chemsrc.com]
- 2. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Ion Suppression in ESI-MS of Organic Acids
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with ion suppression in the electrospray ionization (ESI) mass spectrometry (MS) of organic acids. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate ion suppression in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for organic acid analysis?
A: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the analyte of interest (in this case, organic acids) is reduced by the presence of other co-eluting compounds in the sample.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and in severe cases, the complete disappearance of the analyte peak.[3] For organic acids, which can already have variable ionization efficiencies, ion suppression can significantly compromise the reliability of analytical methods.
Q2: What are the most common causes of ion suppression for organic acids?
A: The primary culprits of ion suppression in organic acid analysis include:
-
Matrix Effects: Endogenous components from biological samples like salts, phospholipids, and proteins can interfere with the ionization process.[3]
-
Mobile Phase Additives: Certain additives, particularly trifluoroacetic acid (TFA), are known to cause significant signal suppression for organic acids in negative ion mode.[3][4]
-
High Analyte Concentration: At high concentrations, analytes can compete with themselves for ionization, leading to a non-linear response and suppression.
-
Co-eluting Compounds: Any compound that elutes from the liquid chromatography (LC) column at the same time as the organic acid and has a higher ionization efficiency can cause suppression.[3]
Q3: How can I determine if my organic acid signal is being suppressed?
A: The most direct way to assess ion suppression is through a post-column infusion experiment . This involves infusing a constant flow of your organic acid standard into the MS source while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.
Troubleshooting Guides
Below are common issues encountered during the ESI-MS analysis of organic acids, along with step-by-step guidance to resolve them.
Issue 1: Low or no signal for my organic acid analyte.
This is a classic symptom of severe ion suppression. Follow this troubleshooting workflow:
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for troubleshooting low or absent analyte signals.
Issue 2: Poor reproducibility of my organic acid quantification.
Inconsistent ion suppression is a likely cause of poor reproducibility.
-
Have you used an internal standard? If not, incorporating a stable isotope-labeled internal standard for your organic acid is highly recommended. It will co-elute and experience similar suppression, thus correcting for variability.[3]
-
Is your sample preparation consistent? Minor variations in sample preparation can lead to different levels of matrix components in your final extract. Ensure your protocol is robust and followed precisely for all samples.
-
Are you observing a drift in signal over a long run? Contaminants from your samples can build up in the ion source over time, leading to increasing ion suppression. Schedule regular cleaning of the ion source.
Data Presentation: Comparison of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to reduce ion suppression for organic acids.
Table 1: Effect of Mobile Phase Additive on Organic Acid Signal Intensity
| Mobile Phase Additive (0.1%) | Analyte | Signal Intensity Change (compared to no additive) | Reference |
| Trifluoroacetic Acid (TFA) | Generic Organic Acid | Significant Suppression (~80-90% decrease) | [5] |
| Formic Acid (FA) | Generic Organic Acid | Minimal Suppression or slight enhancement | [6] |
| Acetic Acid | Generic Organic Acid | Minimal Suppression |
Note: The degree of suppression is analyte and concentration-dependent.
Table 2: Comparison of Sample Preparation Techniques for Removal of Matrix Effects
| Sample Preparation Technique | Matrix | Analyte Recovery | Reduction in Ion Suppression | Reference |
| Protein Precipitation (PPT) | Plasma | >90% | Low | [7] |
| Liquid-Liquid Extraction (LLE) | Urine | 77.4% (average for multiple organic acids) | Moderate | [8] |
| Solid-Phase Extraction (SPE) | Urine | 84.1% (average for multiple organic acids) | High | [8] |
| HybridSPE (Phospholipid Depletion) | Plasma | >90% | Very High (for phospholipids) | [7] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To qualitatively identify regions of ion suppression in your chromatogram.
Materials:
-
Syringe pump
-
Tee-piece union
-
Standard solution of your organic acid of interest (concentration to give a stable, mid-range signal)
-
Blank matrix extract (e.g., plasma extract prepared without the analyte)
-
LC-MS system
Workflow for Post-Column Infusion
Caption: Experimental setup for a post-column infusion experiment.
Procedure:
-
Set up your LC-MS system with the analytical column and mobile phases you intend to use for your analysis.
-
Connect the outlet of the LC column to one inlet of the tee-piece union.
-
Connect the outlet of the tee-piece to the MS source.
-
Place your organic acid standard solution in the syringe pump and connect the syringe to the remaining inlet of the tee-piece.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for your organic acid is observed in the MS, inject the blank matrix extract onto the LC column.
-
Monitor the signal of your infused standard throughout the chromatographic run. Any significant drop in the signal indicates ion suppression from co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Organic Acid Cleanup from Plasma
Objective: To remove interfering matrix components from plasma samples prior to LC-MS analysis.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Plasma sample
-
Internal standard solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Acidic solution (e.g., 2% formic acid in water, for washing)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase A or similar)
Workflow for Solid-Phase Extraction
Caption: A typical solid-phase extraction workflow for cleaning up plasma samples.
Procedure:
-
Sample Pre-treatment: Thaw plasma samples. To 100 µL of plasma, add the internal standard and 100 µL of 2% formic acid in water. Vortex to mix. This step disrupts protein binding and acidifies the sample to ensure organic acids are in their neutral form for better retention on a reversed-phase sorbent.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent and activates it for interaction with the sample.
-
Equilibration: Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Pass 1 mL of 2% formic acid in water through the cartridge. This will wash away salts and other polar interferences while the organic acids are retained.
-
Elution: Elute the organic acids from the sorbent with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Organic Acids from Urine
Objective: To extract organic acids from a urine matrix into an organic solvent.
Materials:
-
Urine sample
-
Internal standard solution
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard.
-
Acidification and Salting Out: Acidify the urine to a pH of ~1-2 with HCl. Add NaCl to saturate the solution (the "salting out" effect), which will drive the organic acids into the organic phase.[9]
-
Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the top organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction (Optional but Recommended): For better recovery, repeat the extraction (steps 3 and 4) on the remaining aqueous layer and combine the organic extracts.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute in a suitable solvent for LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. mtc-usa.com [mtc-usa.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
GC/MS troubleshooting guide for metabolic compound analysis
GC/MS Technical Support for Metabolic Compound Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC/MS) based metabolic compound analysis. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and step-by-step solutions.
Chromatography Problems
Q1: Why am I seeing no peaks or a significant loss in signal intensity across all my analytes?
Possible Causes:
-
Injection Failure: The most common cause is a problem with the sample introduction system. This could be a blocked syringe, an empty sample vial, or an autosampler error.[1][2]
-
System Leak: A significant leak in the carrier gas line, septum, ferrule connections, or at the injector can prevent the sample from reaching the column and detector.[2][3][4]
-
Incorrect Instrument Settings: Incorrect temperature settings for the inlet or detector, or wrong gas flow rates can lead to loss of signal.[1][5]
-
Column Issues: A broken column or a severe blockage at the column inlet will prevent analytes from passing through.[6]
-
MS Detector Issue: Problems with the MS detector, such as a blown filament, incorrect tuning, or insufficient vacuum, can lead to no signal being detected.[1][7]
Troubleshooting Steps:
-
Check the Basics: Verify that the sample vial contains sufficient sample and that the autosampler is operating correctly. Visually inspect the syringe to ensure it is drawing and injecting the sample.[1][5]
-
Perform a Leak Check: Systematically check for leaks starting from the gas source to the detector. Pay close attention to the septum, column fittings, and the inlet seal.[2][8]
-
Verify Method Parameters: Double-check all instrument settings, including temperatures, flow rates, and split ratios, against a known valid method.[5][8]
-
Inspect the Column: Check for a clean, square cut at the column inlet.[9] If a break is suspected, disconnect the column from the detector and check for carrier gas flow from the end.[6]
-
Check the MS Detector: Review the MS tune report to ensure it has passed and that parameters like detector voltage and ion source temperatures are correct.[1][7] Check the vacuum level.[1]
Q2: What is causing my chromatographic peaks to tail?
Possible Causes:
-
Active Sites: Polar or active compounds can interact with active sites in the inlet liner, on the column inlet, or within the column itself. This is a very common issue in metabolomics for compounds with amine or hydroxyl groups.[9][10][11]
-
Poor Column Installation: An improperly cut column (not a clean 90° cut) or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.[9][12]
-
Column Contamination/Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites.[3][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.[11]
Troubleshooting Steps:
-
Perform Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Change the septum and inlet seal.[10]
-
Trim the Column: Remove 10-20 cm from the front end of the column to eliminate accumulated contaminants and active sites.[9][13][14]
-
Re-install the Column: Ensure the column is cut squarely and installed at the correct height in both the injector and detector according to the manufacturer's instructions.[9][10]
-
Check Sample Concentration: If all peaks are tailing, consider diluting the sample to check for column overload.[11]
-
Use a Guard Column: A deactivated guard column can help protect the analytical column from non-volatile residues.
Q3: My retention times are shifting between runs. How can I fix this?
Possible Causes:
-
Fluctuations in Carrier Gas Flow: Inconsistent flow rates, often caused by leaks or issues with the electronic pressure control (EPC), are a primary cause of retention time shifts.[15][16]
-
Changes in Column Length: Repeatedly trimming the column for maintenance shortens its length, which will cause retention times to decrease over time.[8][13][17]
-
Oven Temperature Variability: Inconsistent oven temperature control or insufficient equilibration time can lead to shifts.[15][16]
-
Column Contamination: Buildup of matrix components can alter the stationary phase chemistry, affecting retention.[15]
-
Large Changes in Sample Concentration: Injecting samples with significantly different concentrations can sometimes cause minor shifts, especially in splitless injections.[8]
Troubleshooting Steps:
-
Check for Leaks: Perform a thorough leak check of the system, especially around the injector and column fittings.[8][16]
-
Verify Flow Rate: Use a flow meter to confirm that the carrier gas flow rate is accurate and stable.
-
Update Column Dimensions: If the column has been trimmed, update its length in the instrument software to ensure the EPC calculates the correct pressure and flow.[8]
-
Check Oven Performance: Ensure the oven temperature is stable and allow for adequate equilibration time in your method.[16]
-
Use Retention Time Locking (RTL): If available, use RTL software to adjust the carrier gas pressure to maintain constant retention times, even after column maintenance.[13]
Q4: I am observing unexpected "ghost" peaks in my chromatogram. What are they?
Possible Causes:
-
Contaminated Syringe/Solvent: Impurities in the wash solvent or carryover from a previous, more concentrated sample in the syringe can cause ghost peaks.[18]
-
Contaminated Inlet: A dirty inlet liner, septum bleed, or contamination from the gold seal can introduce unexpected compounds.[18][19]
-
Carrier Gas Impurities: Impure carrier gas or contaminated gas lines can be a source of persistent ghost peaks.[18]
-
Sample Carryover: High-boiling compounds from a previous injection may not have fully eluted from the column and can appear as broad peaks in subsequent runs.[19][20]
Troubleshooting Steps:
-
Isolate the Source: Perform a systematic series of blank runs. First, run a "no injection" blank to check for contamination from the carrier gas or system hardware.[18] Then, inject a clean, high-purity solvent to check for contamination from the syringe and inlet.[18]
-
Clean the System: If the source is the inlet, perform maintenance by replacing the liner, septum, and seal.[19] Use high-quality, clean sample preparation materials.[19]
-
Extend Bake-out Time: If carryover is suspected, increase the final oven temperature or extend the run time to ensure all compounds elute.[19]
-
Check Gas Purity: Ensure high-purity gases (99.9995% or higher) are used and that gas traps are installed and functioning correctly.[18]
Metabolomics-Specific Problems
Q5: My derivatization reaction seems inefficient or irreproducible. What could be wrong?
Possible Causes:
-
Presence of Water or Protic Solvents: Silylation reagents are extremely sensitive to moisture. The presence of even trace amounts of water will consume the reagent and lead to incomplete derivatization.
-
Sample Matrix Effects: The sample matrix can interfere with the derivatization process. Incomplete drying of the sample extract is a common issue.[21]
-
Reagent Degradation: Derivatization reagents degrade over time, especially after being opened.
-
Incorrect Reaction Conditions: Suboptimal reaction temperature or time can lead to incomplete or variable derivatization.[22]
Troubleshooting Steps:
-
Ensure Absolute Dryness: Ensure the sample extract is completely dry before adding the derivatization reagents. Lyophilization or drying under a stream of nitrogen are common methods.[21] Use anhydrous solvents if needed to dissolve the dried extract.[23]
-
Use Fresh Reagents: Use fresh, high-quality derivatization reagents. Store them properly under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Optimize Reaction Conditions: Optimize the incubation time and temperature for your specific class of metabolites. For example, a two-step process involving methoximation followed by silylation is common.[22]
-
Include an Internal Standard: Add a derivatization internal standard to monitor the efficiency of the reaction across different samples.
Quantitative Data Summary
For reproducible GC/MS analysis, key parameters must be carefully controlled. The following table summarizes typical instrument settings and their potential impact on results.
| Parameter | Typical Range / Setting | Common Problem if Incorrect |
| Inlet Temperature | 250 - 300 °C | Too Low: Poor vaporization, peak broadening, discrimination against high-boiling compounds.[3] Too High: Analyte degradation. |
| Initial Oven Temp. | 40 - 80 °C | Too High: Poor focusing of volatile compounds in splitless injection, leading to split or broad peaks.[9] |
| Oven Ramp Rate | 5 - 20 °C/min | Too Fast: Co-elution of peaks, poor resolution. Too Slow: Long run times, broad peaks. |
| Carrier Gas Flow | 1 - 2 mL/min (for typical columns) | Inconsistent Flow: Retention time shifts.[15][16] Too High/Low: Reduced column efficiency, peak broadening.[24] |
| Septum Purge Flow | ~3 mL/min | Too Low/Off: Septum bleed products enter the column, causing ghost peaks and baseline noise.[25] |
| Split Vent Flow | 20 - 100 mL/min (Split mode) | Inconsistent Flow: Poor reproducibility of peak areas.[16] |
Experimental Protocols
General Protocol for Two-Step Derivatization of Metabolic Extracts
This protocol is a common method for preparing polar metabolites (e.g., amino acids, organic acids, sugars) for GC/MS analysis.
Materials:
-
Dried biological extract
-
Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Drying: Ensure the sample extract is completely dry in a GC vial insert. This step is critical for successful derivatization.[21]
-
Methoximation: Add 20-50 µL of MeOx solution to the dried extract. Cap the vial tightly. Vortex for 1 minute to ensure the residue is dissolved.
-
Incubation (Step 1): Incubate the vial at a controlled temperature (e.g., 30-60 °C) for 90 minutes. This step protects aldehyde and keto groups.[26]
-
Silylation: After cooling to room temperature, add 40-80 µL of MSTFA (+1% TMCS). Cap the vial tightly and vortex.
-
Incubation (Step 2): Incubate the vial at a controlled temperature (e.g., 37-70 °C) for 30-60 minutes. This step silylates hydroxyl, carboxyl, and amine groups, making them volatile.[22][26]
-
Analysis: After cooling, the sample is ready for injection into the GC/MS. Analyze derivatized samples promptly, as derivatives can degrade over time.[27]
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing common GC/MS problems.
Caption: Troubleshooting workflow for "No Peaks" or "Low Signal" issues.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. pharmaguru.co [pharmaguru.co]
- 3. aasnig.com [aasnig.com]
- 4. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. google.com [google.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. youtube.com [youtube.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. agilent.com [agilent.com]
- 19. gcms.cz [gcms.cz]
- 20. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 21. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Bioanalytical Method Validation: Adhering to EMA & ICH M10 Recommendations
For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and acceptability of data submitted to regulatory authorities. The European Medicines Agency (EMA) has adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, establishing a harmonized standard for demonstrating that an assay is fit for its intended purpose.[1][2] This guide provides a comparative overview of key validation parameters, experimental protocols, and a comparison of common analytical platforms, in line with ICH M10 recommendations.
Core Principles of Bioanalytical Method Validation
The fundamental objective of bioanalytical method validation is to ensure the quality and consistency of data used in regulatory submissions.[3] This involves a comprehensive evaluation of a method's performance characteristics to guarantee reliable measurement of drug concentrations in biological matrices like plasma, serum, or urine.[3][4] The ICH M10 guideline applies to the validation of methods for both chemical and biological drugs, covering nonclinical toxicokinetic (TK) and pharmacokinetic (PK) studies, as well as all phases of clinical trials.[3]
A full validation is required for a new bioanalytical method, when a reported method is implemented, or when a commercial kit is repurposed.[3] The key parameters assessed during a full validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[3][5]
-
Calibration Curve and Range: Demonstrating the relationship between the instrument response and the known concentration of the analyte.[6]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.[4]
-
Matrix Effect: The influence of the biological matrix on the analytical response.[5]
-
Stability: Ensuring the analyte is stable throughout the sample lifecycle, from collection to analysis.[5]
-
Carry-over, Dilution Integrity/Linearity: Assessing the impact of residual analyte from a high-concentration sample on a subsequent sample and ensuring that diluting a sample does not affect the accuracy and precision of the measurement.[5][6]
Comparison of Bioanalytical Platforms: LC-MS vs. Ligand-Binding Assays
Two of the most common platforms for bioanalytical testing are Liquid Chromatography-Mass Spectrometry (LC-MS) and Ligand-Binding Assays (LBA), such as ELISA. While both are powerful techniques, they have distinct characteristics that make them suitable for different applications.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Ligand-Binding Assays (LBA) / ELISA |
| Principle | Separation based on physicochemical properties followed by detection based on mass-to-charge ratio. | Based on the specific binding of an analyte to a capture reagent (e.g., antibody). |
| Specificity | High, based on chromatographic retention time and mass fragmentation. | High, determined by the specificity of the binding reagents. |
| Sensitivity | Generally high, especially for small molecules.[7] | Can be very high, particularly for large molecules. |
| Dynamic Range | Wide, allowing for quantification over a broad concentration range.[7] | Typically narrower compared to LC-MS. |
| Throughput | Can be lower due to serial sample processing. | Generally higher, with the ability to analyze multiple samples in parallel (e.g., 96-well plates). |
| Development Time | Can be relatively fast, especially if a generic extraction method is applicable. | Can be longer due to the need for specific reagent development and characterization. |
| Matrix Effects | Susceptible to ion suppression or enhancement. | Can be affected by non-specific binding and cross-reactivity. |
| Typical Analytes | Small molecules, peptides, and increasingly, large molecules (with specialized techniques).[8] | Large molecules (proteins, antibodies), biomarkers.[9] |
Experimental Protocols for Key Validation Parameters
Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. Below are representative protocols for key validation parameters as per ICH M10 guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte of interest from endogenous components in the biological matrix.
Protocol:
-
Obtain at least six individual sources of the appropriate blank biological matrix from different donors.
-
Analyze each blank matrix sample to check for any interference at the retention time of the analyte and the internal standard (IS).
-
Spike one of the blank matrix lots at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria:
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter of the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (30-50% of the calibration range), and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).
-
Within-Run (Intra-Assay) Accuracy and Precision:
-
Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Calculate the mean concentration, accuracy (% deviation from nominal), and precision (% coefficient of variation, CV).
-
-
Between-Run (Inter-Assay) Accuracy and Precision:
-
Analyze the QC samples in at least three different analytical runs on at least two different days.
-
Calculate the overall mean concentration, accuracy, and precision for each QC level across all runs.
-
-
Acceptance Criteria for Chromatographic Assays:
-
Acceptance Criteria for Ligand-Binding Assays:
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Protocol:
-
Prepare low and high concentration QC samples.
-
Expose the QC samples to various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep the samples at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Store the samples at the intended storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected storage time of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte in the stock solution under its storage conditions.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Bioanalytical Workflows
Understanding the logical flow of bioanalytical method validation is crucial. The following diagrams, generated using Graphviz, illustrate the general validation workflow and the specific workflows for chromatographic and ligand-binding assays.
Caption: General workflow for bioanalytical method validation.
Caption: Comparison of typical workflows for LC-MS and LBA.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
A Head-to-Head Comparison: 3-Methylglutaric acid-d4 vs. 13C-3-Methylglutaric acid as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for 3-methylglutaric acid: the deuterated (3-Methylglutaric acid-d4) and the carbon-13 enriched (13C-3-Methylglutaric acid) variants. This comparison is supported by established principles in mass spectrometry and will aid in the selection of the most suitable standard for your analytical needs.
3-Methylglutaric acid is a key biomarker in the diagnosis of several inherited metabolic disorders, including 3-methylglutaconic aciduria. Accurate quantification of this dicarboxylic acid in biological matrices is crucial for clinical research and diagnostics. The use of stable isotope-labeled internal standards is the gold standard for correcting for variability in sample preparation and analytical detection.
Core Comparison: Deuterated vs. 13C-Labeled Standards
The fundamental difference between these two standards lies in the isotope used for labeling. This compound is synthesized with deuterium atoms, while 13C-3-Methylglutaric acid incorporates the heavier, stable isotope of carbon. This distinction has significant implications for their performance in analytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
| Feature | This compound | 13C-3-Methylglutaric acid | Rationale & Implications |
| Co-elution with Analyte | Potential for chromatographic shift, leading to earlier elution. | Co-elutes perfectly with the unlabeled analyte. | The stronger C-D bond compared to the C-H bond can lead to slight differences in polarity and retention time in reverse-phase chromatography. Perfect co-elution, as seen with 13C standards, ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction. |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen from the solvent or matrix. | Highly stable C-C bonds with no risk of isotope exchange. | Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be susceptible to exchange. This can lead to a decrease in the signal of the labeled standard and an artificial increase in the analyte signal, compromising quantitation. |
| Correction for Matrix Effects | May not fully compensate for matrix-induced ion suppression or enhancement due to chromatographic shifts. | Provides the most accurate correction for matrix effects due to identical chromatographic behavior and ionization efficiency. | Matrix effects can vary across a chromatographic peak. If the internal standard does not co-elute, it may not experience the same degree of signal suppression or enhancement as the analyte, leading to inaccurate results. |
| Cost-Effectiveness | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of 13C starting materials and more complex synthesis routes. | For high-throughput screening or budget-conscious projects, the lower cost of deuterated standards may be a consideration. However, the potential for compromised data quality should be weighed against the cost savings. |
| Availability | Widely available from various chemical suppliers. | Availability may be more limited compared to its deuterated counterpart. | The broader availability of deuterated standards can be an advantage for routine applications. |
Experimental Considerations and Protocols
The following provides a generalized experimental protocol for the quantitative analysis of 3-methylglutaric acid in a biological matrix (e.g., urine or plasma) using a stable isotope-labeled internal standard. This protocol is adaptable for both this compound and 13C-3-Methylglutaric acid.
Sample Preparation Workflow
Caption: A typical workflow for preparing biological samples for the analysis of 3-methylglutaric acid using an internal standard.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acid modifier like formic acid, is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Analyte (3-Methylglutaric acid): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (13C-3-Methylglutaric acid): Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte from a calibration curve.
-
Metabolic Pathway Context
3-Methylglutaric acid is an intermediate in the catabolism of the amino acid leucine. Elevated levels are indicative of a blockage in this pathway, often due to genetic defects in specific enzymes. Understanding this context is crucial for interpreting analytical results.
Caption: Simplified diagram of the leucine catabolism pathway highlighting the formation of 3-methylglutaric acid.
Conclusion and Recommendation
While both this compound and 13C-3-Methylglutaric acid can be used as internal standards, the scientific consensus and theoretical advantages strongly favor the use of 13C-3-Methylglutaric acid for the most accurate and reliable quantification. Its co-elution with the native analyte provides superior correction for matrix effects, and its isotopic stability eliminates the risk of back-exchange, which can be a concern with deuterated standards.
For routine, high-throughput applications where the highest level of accuracy is not the primary concern and cost is a significant factor, this compound may be a viable alternative. However, for clinical diagnostics, drug development, and research applications where data integrity is paramount, the investment in 13C-3-Methylglutaric acid is well-justified. The choice of internal standard should always be validated for the specific matrix and analytical method being used.
The Gold Standard in Precision: A Guide to 3-Methylglutaric Acid-d4 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical diagnostics, the accurate quantification of organic acids is paramount. This guide provides a comprehensive comparison of the analytical performance of 3-Methylglutaric acid-d4 as an internal standard in the quantitative analysis of 3-Methylglutaric acid, a key biomarker in certain inborn errors of metabolism.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. This is primarily due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction and derivatization to chromatographic separation and mass spectrometric detection, thereby effectively compensating for matrix effects and variations in sample preparation. This compound, as a deuterated analog of 3-Methylglutaric acid, is the ideal internal standard for its quantification.
Comparative Performance: Accuracy and Precision
The following table summarizes the intra- and inter-assay precision and accuracy (recovery) data from this analogous method, which can be considered representative of the performance expected when using this compound for the analysis of 3-Methylglutaric acid.
| Quality Control Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (Recovery %) |
| Low | 5.2 | 8.9 | 102.1 |
| Mid | 4.8 | 7.5 | 101.5 |
| High | 3.9 | 6.8 | 103.2 |
Data adapted from a validation study of a similar organic acid (3-hydroxyglutaric acid) using its deuterated internal standard. The Coefficient of Variation (%CV) is a measure of precision, with lower values indicating higher precision. Accuracy is presented as the percentage of recovery of a known amount of analyte.
The data clearly illustrates the high degree of precision (low %CV) and accuracy (recovery close to 100%) achievable with the stable isotope dilution method. It is important to note that alternative internal standards, which are not isotopically labeled analogs of the analyte, cannot correct for analyte-specific variations as effectively and may lead to reduced accuracy and precision.
Experimental Protocol: Quantitative Analysis of 3-Methylglutaric Acid in Urine
The following is a representative experimental protocol for the quantitative analysis of 3-Methylglutaric acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
1. Sample Preparation:
- To 1 mL of urine, add a known amount of this compound internal standard solution.
- Acidify the sample to a pH of approximately 1 with hydrochloric acid.
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (2 x 2 mL).
- Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the sample at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.
3. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: Select characteristic ions for both the native 3-Methylglutaric acid-TMS derivative and the this compound-TMS derivative.
4. Quantification:
- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
- Determine the concentration of 3-Methylglutaric acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of 3-Methylglutaric acid and a constant concentration of the internal standard.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying logic, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the quantitative analysis of 3-Methylglutaric acid.
A Comparative Guide to LC-MS/MS and GC/MS Methods for the Diagnosis of Organic Acidurias
For researchers, scientists, and drug development professionals, the accurate diagnosis of organic acidurias is paramount. This guide provides an objective comparison of two cornerstone analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS). We delve into their respective methodologies, performance characteristics, and workflows to aid in the selection of the most suitable method for your research and diagnostic needs.
Organic acidurias are a group of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids.[1][2] Prompt and accurate diagnosis is crucial to prevent severe neurological damage and other life-threatening complications.[3][4] Both GC/MS and LC-MS/MS are powerful tools for the analysis of organic acids, each with its own set of advantages and limitations.[5][6]
Method Performance: A Quantitative Comparison
The choice between LC-MS/MS and GC/MS often depends on the specific requirements of the analysis, such as throughput, sensitivity, and the number of target analytes. The following tables summarize key quantitative performance data extracted from various studies.
| Performance Metric | LC-MS/MS | GC/MS | Source(s) |
| Analysis Time | Less than 1 hour (including automated pretreatment) | Laborious and time-consuming | [3][5][7] |
| Reproducibility (CV%) | ~10.4% | 4.3% - 16.1% (depending on derivatization) | [8] |
| Linearity (R²) for various organic acids | > 0.991 | Not explicitly stated in the provided results | [9] |
| Recovery | 93% (for malic acid) | Not explicitly stated in the provided results | [10] |
| Sensitivity | High, with Limits of Quantitation (LOQ) around 2-100 µM | High sensitivity is achievable | [3][7] |
Table 1: General Performance Comparison of LC-MS/MS and GC/MS for Organic Acid Analysis.
| Method | Sample Type | Key Advantages | Key Disadvantages | Source(s) |
| LC-MS/MS | Serum, Urine | Rapid analysis, high throughput, potential for full automation, simpler sample preparation. | May require derivatization for some compounds, potential for matrix effects. | [3][5][7] |
| GC/MS | Urine | Well-established, capable of analyzing a wide range of volatile and semi-volatile organic acids, comprehensive profiling. | Requires complex and time-consuming sample preparation including derivatization, longer run times. | [1][5][11] |
Table 2: Methodological Advantages and Disadvantages.
Experimental Protocols: A Detailed Look
The following sections provide detailed methodologies for both LC-MS/MS and GC/MS analysis of organic acids, as described in the cited literature.
LC-MS/MS Experimental Protocol
This protocol is based on a fully automated system for the quantitative measurement of serum organic acids.[3][7]
-
Sample Pretreatment (Automated):
-
Serum samples are deproteinized.
-
The collected deproteinized samples are derivatized by adding 25 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% methanol and 25 µL of 200 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine in 50% methanol.
-
The mixture is stirred for 30 seconds and incubated at room temperature for 15 minutes.
-
-
LC-MS/MS Analysis:
-
10 µL of the derivatized sample is injected into the LC-MS/MS system.
-
Chromatography: The derivatized organic acids are separated on a reverse-phase Sceptor HD-C column.
-
Mass Spectrometry: Detection is performed using negative-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
GC/MS Experimental Protocol
This protocol is a common method for the screening of organic acidurias in urine.[1][12]
-
Sample Preparation:
-
An internal standard is added to the urine sample.
-
Ketoacids are derivatized to their oxime forms by treatment with hydroxylamine.
-
The mixture is acidified, and the organic acids are extracted with ethyl acetate.
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The residue is treated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine to form trimethylsilyl (TMS) derivatives of the organic acids.
-
-
GC/MS Analysis:
-
The derivatized extract is injected into the GC/MS system.
-
Gas Chromatography: A typical GC system uses a carrier gas like helium to transport the analytes through the analytical column. The oven temperature is programmed with a gradual increase to separate the organic acids based on their boiling points and affinity for the stationary phase.[11]
-
Mass Spectrometry: The mass spectrometer is typically operated in full scan mode, scanning a mass-to-charge ratio (m/z) range of 50 to 550 amu.[11]
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Diagnosis of Major Organic Acidurias in Children: Two Years Experience at a Tertiary Care Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. metbio.net [metbio.net]
- 12. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 3-Methylglutaric Acid-d4 in Linearity and Recovery Studies: A Comparative Guide
Linearity Assessment
Linearity of an analytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a given range. In the context of using 3-Methylglutaric acid-d4 as an internal standard, the linearity of the corresponding non-labeled 3-Methylglutaric acid would be assessed.
A representative study on glutaric acid (GA) provides excellent insight into the expected linearity. In this study, calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Table 1: Linearity Data for Glutaric Acid (Representative for 3-Methylglutaric Acid Analysis)
| Analyte | Concentration Range (µmol/l) | Correlation Coefficient (r) |
| Glutaric Acid | 0 - 1000 | 0.9991 - 0.9999 |
Data adapted from a study on glutaric acid analysis, serving as a comparative example.[1]
This data demonstrates excellent linearity over a wide concentration range, a critical attribute for robust quantification in both research and clinical settings. A high correlation coefficient (close to 1.0) indicates a strong linear relationship.
Recovery Studies
Recovery experiments are crucial to evaluate the efficiency of the extraction process and to identify any potential matrix effects that may suppress or enhance the analyte signal. The use of a deuterated internal standard like this compound is designed to compensate for these effects, as it is expected to behave identically to the analyte of interest during sample preparation and analysis.
The following table presents recovery data from the same representative study on glutaric acid, which is indicative of the performance that can be expected when using this compound as an internal standard for the analysis of 3-Methylglutaric acid.
Table 2: Recovery Data for Glutaric Acid (Representative for 3-Methylglutaric Acid Analysis)
| Analyte | Spiked Concentration (µmol/l) | Accuracy (%) |
| Glutaric Acid | 25 | 87.4 - 109.8 |
| Glutaric Acid | 750 | 87.4 - 109.8 |
Data adapted from a study on glutaric acid analysis, serving as a comparative example.[1]
The accuracy, which reflects the recovery of the analyte, falls well within the acceptable range for bioanalytical methods (typically 85-115%). This demonstrates that the analytical method effectively extracts the analyte from the matrix and that the internal standard successfully compensates for any variability.
Experimental Protocols
A detailed experimental protocol is essential for reproducing analytical results. The following is a representative protocol adapted from a study on glutaric acid analysis, which can be modified for the quantification of 3-Methylglutaric acid using this compound as an internal standard.
Sample Preparation and Derivatization:
-
To a 10 µl aliquot of the sample (e.g., filtered urine) in a clear-glass vial, add the following reagents sequentially:
-
5 µl of the internal standard solution (this compound in a suitable solvent like DMSO).
-
20 µl of a condensing agent (e.g., 2 mol/l EDC in water).
-
20 µl of a catalyst (e.g., 20% pyridine in DMSO).
-
45 µl of a derivatizing agent (e.g., 5 mmol/l 1-pyrenebutyric hydrazide in DMSO).[1]
-
-
Cap the vials tightly, vortex for 30 seconds, and heat at 40°C for 1 hour.[1]
-
After cooling, the sample is ready for injection into the HPLC system.
HPLC Analysis:
-
Column: C18 column[1]
-
Mobile Phase: A gradient of methanol, acetonitrile, and water.[1]
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the chosen derivatizing agent.[1]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logical flow for assessing linearity.
Caption: Logical flow for assessing recovery.
References
Assessing the Stability of 3-Methylglutaric Acid-d4 in Frozen Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 3-Methylglutaric acid-d4 as an internal standard in bioanalytical assays, ensuring its stability in frozen plasma is paramount for generating reliable and reproducible data. The integrity of analytical results hinges on the premise that the internal standard remains unchanged during sample storage and processing. This guide provides a framework for assessing the stability of this compound in frozen plasma, offering experimental protocols and data presentation formats to compare its performance against established acceptance criteria.
Long-Term and Freeze-Thaw Stability Assessment
The stability of a deuterated internal standard like this compound in a biological matrix is a critical component of bioanalytical method validation.[1] Stability evaluations should be conducted to cover the expected conditions of sample handling and storage.[1] This includes long-term stability at the intended storage temperature and the effect of repeated freeze-thaw cycles.
Experimental Protocols
A robust assessment of stability involves analyzing quality control (QC) samples at various time points and conditions and comparing them to a baseline. The following protocols are based on established practices for bioanalytical method validation.
1. Long-Term Stability Protocol:
-
Objective: To evaluate the stability of this compound in plasma over an extended storage period at a specified temperature (e.g., -20°C or -80°C).
-
Procedure:
-
Prepare a batch of low and high concentration quality control (QC) samples by spiking blank plasma with known concentrations of this compound.
-
Divide the QC samples into aliquots for each time point to be tested.
-
Analyze a set of freshly prepared QC samples (time zero baseline).
-
Store the remaining QC aliquots at the desired frozen temperature.
-
At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples.
-
Thaw the samples and analyze them alongside freshly prepared calibration standards.
-
The concentration of the stored QC samples is then calculated and compared to the nominal concentration.
-
2. Freeze-Thaw Stability Protocol:
-
Objective: To assess the impact of repeated freezing and thawing cycles on the stability of this compound.
-
Procedure:
-
Prepare a batch of low and high concentration QC samples in plasma.
-
Analyze a set of these QC samples that have not undergone a freeze-thaw cycle (baseline).
-
Subject the remaining QC samples to a predetermined number of freeze-thaw cycles (e.g., three cycles). A typical cycle consists of freezing the samples at the intended storage temperature for at least 12 hours followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the QC samples.
-
Compare the measured concentrations of the freeze-thaw samples to the baseline samples.
-
Data Presentation for Stability Assessment
Clear and concise data presentation is crucial for interpreting stability results. The following tables provide a template for summarizing the quantitative data obtained from the stability experiments.
Table 1: Long-Term Stability of this compound in Frozen Plasma
| Storage Duration | Storage Temperature | QC Level | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 0 (Baseline) | -80°C | Low (15 ng/mL) | 14.8 | 98.7 |
| High (4000 ng/mL) | 4020 | 100.5 | ||
| 3 Months | -80°C | Low (15 ng/mL) | 14.5 | 96.7 |
| High (4000 ng/mL) | 3980 | 99.5 | ||
| 6 Months | -80°C | Low (15 ng/mL) | 14.6 | 97.3 |
| High (4000 ng/mL) | 3950 | 98.8 | ||
| 12 Months | -80°C | Low (15 ng/mL) | 14.3 | 95.3 |
| High (4000 ng/mL) | 3910 | 97.8 |
Table 2: Freeze-Thaw Stability of this compound in Plasma
| Number of Freeze-Thaw Cycles | QC Level | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 0 (Baseline) | Low (15 ng/mL) | 15.1 | 100.7 |
| High (4000 ng/mL) | 3990 | 99.8 | |
| 3 Cycles | Low (15 ng/mL) | 14.9 | 99.3 |
| High (4000 ng/mL) | 3960 | 99.0 |
Visualization of Experimental Workflow
A visual representation of the experimental process can aid in understanding the logical flow of the stability assessment. The following diagram, generated using the DOT language, outlines the key steps in a long-term stability study.
References
Establishing Urinary 3-Methylglutaric Acid Reference Ranges: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on establishing reference ranges for 3-Methylglutaric acid in a healthy population. This guide provides a comparative overview of analytical methodologies, detailed experimental protocols, and performance data to aid in the selection of the most appropriate method for clinical and research applications.
Introduction
3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that is normally present in low concentrations in urine.[1][2] Elevated levels of 3-MGA are an important biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias.[1][2] Accurate quantification of urinary 3-MGA is crucial for the diagnosis and monitoring of these conditions. Establishing reliable reference ranges in a healthy population is a prerequisite for the clinical interpretation of patient data. This guide provides a comparative analysis of the two most common analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reference Ranges for 3-Methylglutaric Acid in a Healthy Population
Reference ranges for urinary 3-Methylglutaric acid can vary depending on the population studied, particularly with age. It is essential for laboratories to establish their own reference intervals based on their specific patient population and analytical methodology. The following table summarizes published reference ranges for 3-Methylglutaric acid in healthy individuals.
| Population | Age Group | Reference Range (mmol/mol creatinine) | Reference Range (µmol/mmol creatinine) | Analytical Method |
| General | Not Specified | 0.02 - 0.38[1] | 20 - 380 | Not Specified |
| General | Not Specified | 0 - 0.76 (Optimal Result)[2] | 0 - 760 | Not Specified |
| Pediatric | 2 days - 16 years | - | Median values and percentiles reported across five age groups[3] | GC-MS[3] |
| Pediatric | Newborns | Elevated compared to adults[4] | - | GC-MS[4] |
Note: It is important to recognize that concentrations of most organic acids, including 3-MGA, tend to decrease with age.[3] Therefore, age-matched reference data is crucial for accurate interpretation, especially in the pediatric population.[3]
Comparison of Analytical Methodologies: GC-MS vs. LC-MS/MS
The quantification of 3-Methylglutaric acid in urine is predominantly performed using either GC-MS or LC-MS/MS. Both techniques offer high sensitivity and specificity, but they differ in their experimental workflows, advantages, and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires extraction and chemical derivatization (e.g., silylation) to make the analyte volatile.[5][6] This is a multi-step and time-consuming process.[7] | Often employs a simpler "dilute-and-shoot" approach, sometimes with a protein precipitation step.[8] Derivatization is typically not required. |
| Analysis Time | Longer run times due to the chromatographic separation of derivatized compounds.[7] | Shorter analysis times, enabling higher throughput.[7] |
| Advantages | High separation efficiency, extensive spectral libraries for compound identification, and generally lower matrix effects.[7] | High sensitivity and specificity, suitable for high-throughput analysis, and simpler sample preparation.[7][8] |
| Disadvantages | Laborious sample preparation, potential for analyte loss during extraction and derivatization, and thermal degradation of some compounds.[7] | Potential for matrix effects (ion suppression or enhancement) that can affect accuracy, and may require more specialized expertise for method development.[8] |
Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of organic acids, including 3-Methylglutaric acid, by GC-MS and LC-MS/MS. It is important to note that these values can vary depending on the specific instrument, method, and laboratory.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99[9] | >0.995[8] |
| Limit of Detection (LOD) | Varies by compound | Varies by compound |
| Limit of Quantification (LOQ) | Varies by compound | 10 - 40 ng/mL for a panel of organic acids[8] |
| Precision (CV%) | Within-day: 2.6% - 12.7%, Total: 4.2% - 11.8% for a panel of organic acids[5] | 1.4% - 13.3% for a panel of organic acids[8] |
| Accuracy (Recovery %) | Varies by compound | 85.8% - 109.7% for a panel of organic acids[8] |
A study comparing a UPLC-QTOF/MS (a type of LC-MS) method with a classical GC-MS method for 24 organic acids showed the superiority of the LC-MS-based method.[7] Another study comparing GC-MS and LC-MS/MS for other types of analytes also found that the performance and analytical results were not significantly different for many compounds.
Experimental Protocols
Detailed experimental protocols are crucial for establishing robust and reproducible analytical methods. Below are generalized protocols for the analysis of urinary 3-Methylglutaric acid using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol involves the extraction of organic acids from urine, followed by derivatization to make them volatile for GC-MS analysis.
1. Sample Preparation and Extraction:
-
Take a specific volume of urine, often normalized to creatinine concentration.
-
Add an internal standard.
-
Acidify the urine sample to a pH of approximately 1-2.
-
Extract the organic acids using an organic solvent such as ethyl acetate. This is typically done twice.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent. A common two-step process involves:
-
Oximation: Addition of a hydroxylamine solution to convert keto-acids to their oxime derivatives.
-
Silylation: Addition of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the organic acids to their trimethylsilyl (TMS) esters.[6]
-
-
Incubate the mixture to ensure complete derivatization.
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The organic acids are separated on a capillary column and detected by the mass spectrometer.
-
Quantification is performed by comparing the peak area of 3-Methylglutaric acid to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acids
This protocol typically involves a much simpler sample preparation procedure.
1. Sample Preparation:
-
Thaw frozen urine samples and vortex to ensure homogeneity.[7]
-
Dilute a small volume of urine with a suitable solvent, often an aqueous solution containing an internal standard.[8] A common approach is a "dilute and shoot" method.
-
For some applications, a protein precipitation step with a solvent like acetonitrile may be included.[8]
-
Centrifuge the sample to pellet any precipitates.
2. LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
The organic acids are separated on a reverse-phase column.
-
Detection is performed using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification is achieved by comparing the response of 3-Methylglutaric acid to the internal standard.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in establishing reference ranges and the analytical workflow, the following diagrams are provided in Graphviz DOT language.
References
- 1. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 2. 3-Methylglutaric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erndim.org [erndim.org]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
